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  • Product: 4-Hexyne-2,3-dione
  • CAS: 159146-89-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Protocol Guide for 4-Hexyne-2,3-dione

Executive Summary & Mechanistic Significance 4-Hexyne-2,3-dione (IUPAC: hex-4-yne-2,3-dione) is a highly reactive, bifunctional electrophile characterized by an α-diketone moiety conjugated directly to an internal alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

4-Hexyne-2,3-dione (IUPAC: hex-4-yne-2,3-dione) is a highly reactive, bifunctional electrophile characterized by an α-diketone moiety conjugated directly to an internal alkyne. In advanced synthetic organic chemistry, this structural motif serves as a potent carbene trap and a critical intermediate in photochemical tandem cyclizations leading to tetrasubstituted furans 1. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its unique electronic topology, specifically the magnetic anisotropy of the alkyne and the mesomeric "push-pull" polarization exerted by the adjacent carbonyls.

Electronic Topology and Causality of Chemical Shifts

The chemical shifts of 4-hexyne-2,3-dione are dictated by a complex interplay of inductive and resonance effects across its extended π -system.

  • The α-Diketone Core (C2, C3): The adjacent carbonyl groups exert a strong mutual inductive withdrawal. However, because C3 is conjugated with the alkyne, its π -electron density is enriched via resonance, leading to a shielded carbon relative to the non-conjugated C2 carbonyl. This mirrors the behavior of isolated α-diketones like 2,3-butanedione, where the carbonyls resonate near 197 ppm 2.

  • The Conjugated Alkyne (C4, C5): The C3 carbonyl acts as a strong mesomeric electron-withdrawing group. This polarizes the alkyne, drawing electron density away from the β -carbon (C5) and toward the α -carbon (C4) via an allene-like resonance contributor ( O−−C=C=C+ ). Consequently, C5 is heavily deshielded, while C4 remains relatively shielded, a hallmark of conjugated alkynyl ketones 3.

Electronic_Causality C2 C2 (Ketone) ~197 ppm Inductive Deshielding C3 C3 (Conjugated C=O) ~178 ppm Resonance Shielding C2->C3 Inductive Pull C4 C4 (α-Alkyne) ~80 ppm Resonance Shielding C3->C4 Conjugation C5 C5 (β-Alkyne) ~98 ppm Mesomeric Deshielding C4->C5 π-Polarization

Logical relationship of electronic effects dictating 13C NMR shifts in 4-hexyne-2,3-dione.

Quantitative Spectral Data Summaries

The following tables summarize the expected empirical chemical shifts based on the structural constraints of the molecule and authoritative literature precedents for identical substructures.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
ProtonPositionPredicted Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
H1 C1 (Methyl)2.35 - 2.45Singlet3HDeshielded by the strong inductive pull of the adjacent C2 carbonyl.
H6 C6 (Methyl)2.10 - 2.20Singlet3HDeshielded by alkyne magnetic anisotropy and C3 conjugation.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonTypePredicted Shift (δ, ppm)Causality / Assignment
C1 Primary23.0 - 25.0Aliphatic methyl adjacent to a ketone 2.
C2 Quaternary195.0 - 198.0Non-conjugated α-diketone carbonyl, heavily deshielded 2.
C3 Quaternary176.0 - 179.0Carbonyl shielded relative to C2 due to extended alkyne conjugation 3.
C4 Quaternary78.0 - 82.0α-Alkyne carbon, shielded by the allene-like resonance contributor.
C5 Quaternary95.0 - 100.0β-Alkyne carbon, heavily deshielded by mesomeric polarization [[3]]().
C6 Primary4.0 - 5.0Alkyne-bound methyl, highly shielded by the triple bond's anisotropic cylinder.

Self-Validating Experimental Protocol

Because α-diketones are highly electrophilic and susceptible to acid-catalyzed hydration or oligomerization 4, standard NMR workflows must be modified. The following protocol integrates strict causality for parameter selection and self-validating checkpoints to ensure absolute data integrity.

Step-by-Step Methodology
  • Solvent Neutralization (Critical Step): Pass 0.6 mL of CDCl 3​ through a short plug of basic alumina immediately prior to use. Causality: Commercial CDCl 3​ often contains trace DCl. Acidic environments trigger the hydration of the C2/C3 carbonyls, destroying the sample.

  • Sample Preparation & Validation 1: Dissolve 15-20 mg of 4-hexyne-2,3-dione in the neutralized CDCl 3​ . Validation Check: The solution must be a clear, distinct yellow. Cloudiness or loss of color indicates polymerization or hydration; if observed, discard and synthesize a fresh batch.

  • 1 H NMR Acquisition: Acquire 16 scans using a standard 30° pulse (zg30) with a 2-second relaxation delay ( d1 ). Validation Check 2: Integrate the two methyl singlets. The ratio must be exactly 1:1. Any signals in the 5-6 ppm region indicate the formation of hydrates or enols.

  • 13 C NMR Acquisition (Parameter Modification): Acquire >1024 scans using a proton-decoupled sequence (zgpg30). Set the relaxation delay ( d1 ) to 5 seconds. Causality: C2, C3, C4, and C5 are quaternary carbons lacking attached protons. Consequently, they lack an efficient dipole-dipole relaxation mechanism, resulting in exceptionally long longitudinal relaxation times ( T1​ ). A standard 1-second delay will cause these critical signals to saturate and disappear into the baseline.

  • Final Spectral Validation: Before halting the 13 C acquisition, check the Signal-to-Noise (S/N) ratio of the quaternary carbons. Validation Check 3: The S/N ratio for C2 and C3 must exceed 10:1 to ensure accurate peak picking and rule out baseline artifacts.

Protocol_Validation A 1. Sample Prep Neutralize CDCl3 with Alumina B Validation 1 Clear, yellow solution? A->B C 2. 1H NMR Acquisition 16 scans, d1=2s B->C Yes D Validation 2 H1:H6 Integration exactly 1:1? C->D E 3. 13C NMR Acquisition >1024 scans, d1=5s D->E Yes F Validation 3 Quaternary S/N > 10:1? E->F G Final Spectral Release F->G Yes

Self-validating NMR acquisition workflow for highly reactive α-diketones.

Sources

Exploratory

Spectroscopic Characterization and Photochemical Dynamics of 4-Hexyne-2,3-dione

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The molecule is a highly reactive, bifunctional building block characterized by an alkyne directly conjugated to an α -diketone...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The molecule is a highly reactive, bifunctional building block characterized by an alkyne directly conjugated to an α -diketone moiety[1]. With a molecular weight of 110.11 g/mol and a formula of C₆H₆O₂, this unique "ynedione" architecture makes it a potent electrophile and a versatile precursor in organic synthesis[1][2]. This whitepaper provides an in-depth framework for the spectroscopic characterization of 4-hexyne-2,3-dione, detailing the causality behind analytical choices and providing self-validating protocols for its use in advanced photochemical cycloadditions.

The Ynedione Chromophore: Electronic and Structural Causality

The analytical behavior of 4-hexyne-2,3-dione is dictated by its extended π -conjugation. The orbital overlap between the C C triple bond and the adjacent C=O double bonds significantly lowers the HOMO-LUMO gap. This structural reality has two major analytical consequences:

  • Vibrational Shift : The force constants of the carbonyl bonds are weakened due to electron delocalization, shifting their infrared absorption frequencies.

  • Photochemical Reactivity : The lowered excitation energy allows the molecule to readily populate a triplet excited state ( n→π∗ ) under UV irradiation. As detailed in the , this makes the ynedione an exceptional carbene trap, enabling tandem cyclizations with simple alkenes to yield tetrasubstituted furans[3].

Spectroscopic Modalities & Causal Analytics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Experimental Choice: α -Diketones are highly electrophilic and prone to hydration, forming gem-diols in the presence of trace moisture. Therefore, strictly anhydrous, non-nucleophilic solvents (e.g., CDCl₃ treated with activated basic alumina) must be utilized to preserve the integrity of the diketone during acquisition. Self-Validating System: The 1 H NMR protocol is self-validating through internal symmetry. The integration of the two distinct methyl singlets must yield an exact 1:1 ratio. Any deviation, or the appearance of a broad resonance near δ 1.5–2.0 ppm, immediately flags water contamination[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality for Experimental Choice: Attenuated Total Reflectance (ATR-FTIR) is mandatory. Traditional KBr pelleting introduces extreme localized pressure and trace hygroscopic moisture, which can catalyze the enolization or degradation of the ynedione. ATR allows for direct, non-destructive measurement. Self-Validating System: The protocol validates instrument readiness via background subtraction. A flat baseline in the 2300–2400 cm⁻¹ region ensures the optical path is purged of atmospheric CO₂. The subsequent appearance of a sharp peak at 2200–2260 cm⁻¹ confirms the intact alkyne moiety[4].

Quantitative Data Summaries

Table 1: Standardized NMR Assignments for 4-Hexyne-2,3-dione

Nucleus Chemical Shift (ppm) Multiplicity Integration Structural Assignment
¹H ~2.45 Singlet 3H -C(=O)-CH₃

| ¹H | ~2.05 | Singlet | 3H | -C C-CH₃ | | ¹³C | ~195.0 | Singlet | - | C =O (adjacent to methyl) | | ¹³C | ~178.5 | Singlet | - | C =O (conjugated to alkyne) | | ¹³C | ~98.0 | Singlet | - | -C C- (adjacent to carbonyl) | | ¹³C | ~76.5 | Singlet | - | -C C - (adjacent to methyl) | | ¹³C | ~26.0 | Singlet | - | -C(=O)-C H₃ | | ¹³C | ~4.5 | Singlet | - | -C C-C H₃ | (Note: ¹³C values are predictive baselines derived from homologous alkynyl α-diketone scaffolds[4].)

Table 2: FT-IR Vibrational Assignments | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment | | :--- | :--- | :--- | :--- | | 2200 – 2260 | Medium-Strong | ν (C$\equiv$C) | Alkyne stretch[4] | | 1710 – 1730 | Strong | ν (C=O) | Asymmetric diketone stretch | | 1680 – 1695 | Strong | ν (C=O) | Symmetric diketone stretch (conjugated) | | 1350 – 1450 | Medium | δ (C-H) | Methyl bending |

Standardized Experimental Protocols

Protocol A: Anhydrous NMR Acquisition
  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a micro-column of activated basic alumina to remove residual DCl and moisture.

  • Sample Preparation: Inside a nitrogen-filled glovebox, dissolve 15 mg of 4-hexyne-2,3-dione in 0.6 mL of the purified CDCl₃. Transfer to an oven-dried NMR tube and seal with a PTFE cap.

  • Acquisition: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra using a standard relaxation delay (d1 = 2.0s).

  • Validation Check: Confirm the 1:1 integration ratio of the methyl singlets. Discard the sample if a broad -OH peak is detected.

Protocol B: Photochemical Synthesis of Tetrasubstituted Furans

This protocol leverages the spectroscopic properties of 4-hexyne-2,3-dione to synthesize complex heterocycles, as [5].

  • Mixture Preparation: Dissolve 4-hexyne-2,3-dione (1.0 equiv) and an alkene (e.g., tetramethylethylene, 5.0 equiv) in anhydrous benzene.

  • Degassing (Critical Step): Outgas the solution by vigorously passing dry nitrogen through it for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher; failing to remove it will stall the reaction at the excitation phase[5].

  • Irradiation: Transfer the mixture to a toroidal Pyrex vessel and irradiate under a nitrogen atmosphere using a medium-pressure UV lamp until the diketone is consumed (monitored via FT-IR by the disappearance of the 1680 cm⁻¹ band)[5].

  • Isolation: Neutralize if necessary, extract with ether, and purify the crude mixture via spinning-disk chromatography using a 10% ethyl acetate−hexane eluant[5].

  • Validation Check: The protocol is self-validated by analyzing the 13 C NMR spectrum of the isolated product. The complete disappearance of the alkyne carbons ( δ 76-98) and the emergence of four distinct signals in the aromatic region (e.g., δ 145.5, 137.7, 126.0, 122.9) definitively confirm the formation of the furan ring[5].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the photochemical tandem cyclization described in Protocol B.

PhotochemicalPathway Reactant 4-Hexyne-2,3-dione + Alkene Excited Triplet Excited State (n-pi*) Reactant->Excited Excitation Photon UV Irradiation (hv) Photon->Excited Energy Transfer Biradical Biradical Intermediate (Alkene Addition) Excited->Biradical Cycloaddition Carbene beta-Acyl alpha,beta-Unsaturated Carbene Biradical->Carbene Ring Closure Furan Tetrasubstituted Furan (Cyclized Product) Carbene->Furan Electrocyclic Closure

Fig 1: Photochemical tandem cyclization of 4-hexyne-2,3-dione to tetrasubstituted furans.

References

  • Title : 4-Hexyne-2,3-dione | C6H6O2 | CID 10820486 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Photoaddition of Alkenes to Conjugated α-Diketones: Tandem Cyclizations Leading to Tetrasubstituted Furans Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Electronic Structure of 4-Hexyne-2,3-dione

Abstract This technical guide provides a comprehensive theoretical and experimental framework for the characterization of 4-hexyne-2,3-dione, a molecule of significant interest in organic synthesis and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and experimental framework for the characterization of 4-hexyne-2,3-dione, a molecule of significant interest in organic synthesis and materials science. Despite a paucity of direct literature on this specific α,β-acetylenic ketone, this document, intended for researchers, scientists, and drug development professionals, outlines a robust methodology for elucidating its thermodynamic stability and electronic structure. By leveraging established protocols for analogous compounds, this guide details proposed synthetic routes, advanced computational analyses, and a suite of spectroscopic and calorimetric techniques. The causality behind each proposed experimental and theoretical choice is thoroughly explained, ensuring a self-validating system of inquiry. This document serves as a complete roadmap for the comprehensive scientific investigation of 4-hexyne-2,3-dione, from its synthesis to the prediction of its reactivity.

Introduction: The Significance of 4-Hexyne-2,3-dione

4-Hexyne-2,3-dione (C₆H₆O₂) is a fascinating yet under-explored member of the α,β-acetylenic ketone family.[1][2] These compounds are characterized by the presence of a carbon-carbon triple bond conjugated to a dicarbonyl system, a structural motif that imparts unique electronic properties and a wide range of reactivity. α,β-Acetylenic ketones are valuable precursors in the synthesis of a variety of heterocyclic compounds, including indenones, benzodiazepines, chromones, and pyrazoles, many of which are scaffolds for biologically active molecules.[1][2] The presence of both electrophilic and nucleophilic centers, along with the potential for cycloaddition reactions, makes them versatile building blocks in synthetic organic chemistry.

A thorough understanding of the thermodynamic stability and electronic structure of 4-hexyne-2,3-dione is paramount for predicting its reactivity, designing novel synthetic transformations, and exploring its potential applications in materials science, where conjugated organic molecules are of increasing importance. This guide provides the necessary theoretical and practical foundation for such an investigation.

Proposed Synthesis of 4-Hexyne-2,3-dione

A promising strategy for the synthesis of 4-hexyne-2,3-dione involves the acylation of a suitable metal acetylide with 2,3-butanedione (biacetyl). A potential synthetic pathway is outlined below:

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Propyne Propyne nBuLi n-Butyllithium in THF, -78 °C Propyne->nBuLi Deprotonation Lithium_Propynide Lithium Propynide nBuLi->Lithium_Propynide Reaction Acylation Lithium_Propynide->Reaction Biacetyl 2,3-Butanedione (Biacetyl) Biacetyl->Reaction Product 4-Hexyne-2,3-dione Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 4-hexyne-2,3-dione.

Experimental Protocol:

  • Generation of Lithium Propynide: To a solution of propyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of lithium propynide.

  • Acylation Reaction: A solution of 2,3-butanedione (biacetyl) in anhydrous THF is then added dropwise to the lithium propynide solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-hexyne-2,3-dione.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient deprotonation of the terminal alkyne without competing side reactions. The low reaction temperature (-78 °C) is necessary to control the reactivity of the organolithium species and prevent unwanted side reactions with the dicarbonyl compound. Anhydrous conditions are essential to avoid quenching the organolithium reagent.

Electronic Structure Analysis: A Computational Approach

In the absence of experimental data, computational chemistry provides a powerful tool to investigate the electronic structure of 4-hexyne-2,3-dione. Density Functional Theory (DFT) is a particularly effective method for this purpose, offering a good balance between accuracy and computational cost.

Computational Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: DFT calculations will be performed using a hybrid functional such as B3LYP or a meta-GGA functional like M06-2X, which are known to provide reliable results for organic molecules.[3][4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), will be employed to provide a good description of the electronic structure, including polarization and diffuse functions to account for the lone pairs on the oxygen atoms and the diffuse nature of the π-system.

  • Geometry Optimization: The molecular geometry of 4-hexyne-2,3-dione will be fully optimized in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Key Electronic Properties to be Investigated:

  • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.[5][6] A smaller gap generally indicates higher reactivity. The locations of the HOMO and LUMO will reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution within the molecule. This will identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing further insight into its reactive sites.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the nature of the bonding and the delocalization of electron density within the conjugated system. This can provide quantitative information about hyperconjugative interactions and charge transfer.

Diagram of Frontier Molecular Orbital Interactions:

FMO cluster_molecule 4-Hexyne-2,3-dione LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophile HOMO->Electrophile Accepts e- Nucleophile Nucleophile Nucleophile->LUMO Donates e-

Caption: Frontier molecular orbital interactions of 4-hexyne-2,3-dione.

Thermodynamic Stability Analysis

The thermodynamic stability of 4-hexyne-2,3-dione can be assessed through both computational and experimental methods.

Computational Determination of Thermodynamic Properties

The same DFT calculations used for the electronic structure analysis can be extended to compute key thermodynamic parameters.

Computational Protocol:

  • Calculation of Enthalpy of Formation (ΔHf°): The standard enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized, small molecules in the reaction, for which experimental ΔHf° values are known, the ΔHf° of 4-hexyne-2,3-dione can be accurately determined.

  • Calculation of Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation can be calculated from the computed enthalpy and entropy values obtained from the frequency analysis.

Experimental Determination of Thermodynamic Stability

Experimental techniques can provide direct measurements of the thermodynamic properties of 4-hexyne-2,3-dione.

Experimental Protocols:

  • Bomb Calorimetry for Enthalpy of Combustion (ΔHc°):

    • A precisely weighed sample (approximately 0.5-1.0 g) of 4-hexyne-2,3-dione is placed in a sample holder within a high-pressure vessel ("bomb").[7][8][9][10]

    • The bomb is sealed and pressurized with excess pure oxygen (typically 25-30 atm).[9]

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

    • The temperature change of the water is carefully monitored to determine the heat released during combustion.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter (which is predetermined by combusting a standard substance like benzoic acid).

    • The standard enthalpy of formation (ΔHf°) can then be calculated from the enthalpy of combustion using Hess's Law.

  • Differential Scanning Calorimetry (DSC) for Thermal Stability:

    • A small, accurately weighed sample (typically 2-10 mg) of 4-hexyne-2,3-dione is placed in a sealed aluminum pan.[11]

    • An empty, sealed pan is used as a reference.

    • Both pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[12][13]

    • The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or polymerization. The onset temperature of decomposition provides a measure of the compound's thermal stability.

Data Presentation: Predicted and Experimental Thermodynamic Data

PropertyComputational MethodPredicted ValueExperimental TechniqueMeasured Value
ΔHf° (gas) DFT (B3LYP/6-311+G(d,p))To be calculatedBomb CalorimetryTo be measured
ΔGf° (gas) DFT (B3LYP/6-311+G(d,p))To be calculated--
Decomposition Tonset --DSCTo be measured

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 4-hexyne-2,3-dione and for the validation of the computational results.

Experimental Protocols and Expected Spectral Features:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons adjacent to the carbonyl group (C1) and the methyl protons of the acetylenic group (C6) will appear as distinct singlets. The chemical shift of the C1 protons will be further downfield due to the deshielding effect of the adjacent carbonyl group.

    • 13C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (C2 and C3) in the range of 180-200 ppm. The acetylenic carbons (C4 and C5) will appear in the range of 70-90 ppm. The two methyl carbons will also be observed at distinct chemical shifts.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the dicarbonyl group, expected in the region of 1680-1720 cm-1.

    • A sharp, medium-intensity absorption corresponding to the C≡C stretching vibration should be observable around 2200-2260 cm-1.

    • C-H stretching and bending vibrations of the methyl groups will also be present.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Due to the conjugated system of the alkyne and the dicarbonyl group, 4-hexyne-2,3-dione is expected to exhibit a π → π* transition at a longer wavelength (bathochromic shift) compared to non-conjugated diones or alkynes.[14][15][16][17] A weaker n → π* transition at an even longer wavelength may also be observed.[14][17]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M+•) corresponding to the molecular weight of 4-hexyne-2,3-dione (110.0368 g/mol ).

    • Fragmentation Pattern: Characteristic fragmentation patterns are expected, including α-cleavage adjacent to the carbonyl groups, leading to the loss of methyl or acetyl radicals. The McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen.[18][19]

Data Presentation: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Absorption Maxima / m/z
1H NMR δ ~ 2.3-2.5 ppm (s, 3H, -C(=O)CH3), δ ~ 2.0-2.2 ppm (s, 3H, -C≡C-CH3)
13C NMR δ ~ 180-200 ppm (C=O), δ ~ 70-90 ppm (C≡C), δ ~ 25-35 ppm (-CH3)
IR (cm-1) ~1680-1720 (C=O stretch), ~2200-2260 (C≡C stretch)
UV-Vis (λmax) ~220-250 nm (π → π), ~300-330 nm (n → π)
MS (m/z) 110 (M+•), 95 (M-CH3)+, 67 (M-COCH3)+, 43 (CH3CO)+

Predicted Reactivity and Potential Applications

The electronic structure of 4-hexyne-2,3-dione suggests a rich and diverse reactivity profile. The electron-withdrawing nature of the dicarbonyl group will render the acetylenic bond electron-deficient, making it a good dienophile in Diels-Alder reactions.[8][20] This opens up avenues for the synthesis of complex cyclic and bicyclic structures.

Diagram of a Predicted Diels-Alder Reaction:

Diels_Alder reactants 4-Hexyne-2,3-dione + Diene transition_state Transition State reactants->transition_state [4+2] Cycloaddition product Cycloadduct transition_state->product

Caption: Predicted Diels-Alder reaction of 4-hexyne-2,3-dione.

The carbonyl groups are also susceptible to nucleophilic attack, allowing for a wide range of functionalization reactions. Furthermore, the acetylenic moiety can participate in various metal-catalyzed cross-coupling reactions. The unique combination of functional groups in 4-hexyne-2,3-dione makes it a promising candidate for the development of novel organic materials with interesting photophysical properties and as a key intermediate in the synthesis of complex natural products and pharmaceuticals.

Safety Precautions

Given the nature of the proposed synthesis and the reactivity of the target molecule, appropriate safety measures must be strictly adhered to.

  • Handling of Reagents: n-Butyllithium is highly pyrophoric and must be handled under an inert atmosphere using syringe techniques. Propyne is a flammable gas.

  • Handling of Acetylenic Compounds: Acetylenic compounds can be thermally unstable and may decompose exothermically.[20][21][22][23][24] It is crucial to avoid heating the compound to high temperatures, especially in a closed system. The use of personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.[20][21][23][24]

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the study of the thermodynamic stability and electronic structure of 4-hexyne-2,3-dione. By combining state-of-the-art computational methods with well-established experimental protocols, a complete and validated understanding of this molecule's fundamental properties can be achieved. The proposed research framework not only addresses the current knowledge gap but also paves the way for the exploration of 4-hexyne-2,3-dione's synthetic utility and its potential applications in various fields of chemical science. The successful execution of the methodologies described herein will provide a valuable dataset for the broader scientific community and will undoubtedly stimulate further research into this and related classes of compounds.

References

  • Expt. 2: Bomb Calorimetry. (n.d.). Retrieved from [Link]

  • Dudley, G. B., & Tius, M. A. (2007). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, 129(1), 12-13.
  • Levashov, A. S., & Buryi, D. S. (2018). Tetraalkynylstannanes in Synthesis of α,β-Acetylenic Ketones. Molbank, 2018(4), M1018.
  • Bomb Calorimetry - Heat of Combustion. (n.d.). Retrieved from [Link]

  • Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. (n.d.). Moorpark College. Retrieved from [Link]

  • Bomb Calorimetry. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. Retrieved from [Link]

  • Levashov, A. S., & Buryi, D. S. (2018). Tetraalkynylstannanes in synthesis of α,β-acetylenic ketones. Proceedings, 2(1), 25.
  • ACETYLENE. (n.d.). Air Products. Retrieved from [Link]

  • Acetylene Safety Tips: Handling and Storage Best Practices. (n.d.). nexAir. Retrieved from [Link]

  • Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. (2024, July 23). Retrieved from [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. Retrieved from [Link]

  • Sparkman, O. D. (2026, March 11). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • SYNTHESIS OF SOME α,β-UNSATURATED KETONES FROM (4'-METHYL- α-PYRONO). (n.d.). ResearchGate. Retrieved from [Link]

  • Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved from [Link]

  • Frontier molecular orbitals (HOMO and LUMO) of 1-enol chromophore. (n.d.). ResearchGate. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. (n.d.). Georgia Southern University. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019, February). Purdue University. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Manual. (n.d.). Retrieved from [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017, June 17). ResearchGate. Retrieved from [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. (2025, October 24). PMC. Retrieved from [Link]

  • Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. (2023, March 22). PMC. Retrieved from [Link]

  • A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. (2024, October 29). PMC. Retrieved from [Link]

  • The Effect of Conjugation. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved from [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). Retrieved from [Link]

  • Ultraviolet spectra of enes and enones. (2021, August 11). YouTube. Retrieved from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022, June 16). JACS Au. Retrieved from [Link]

  • Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. (2019, September 15). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]

  • UV-Vis Spectroscopy and Conjugated Systems. (2019, August 2). YouTube. Retrieved from [Link]

  • Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. (2019, September 1). Eurasian Chemical Communications. Retrieved from [Link]

  • frontier molecular orbital analysis. (2020, April 18). YouTube. Retrieved from [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). PMC. Retrieved from [Link]

  • Thermochemical properties of c3 to c5 unsaturated carbonyl alkenes: enthalpies of formation, entropy, heat capacity, bond enthalpy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thermochemistry in Gaussian. (2000, June 2). Retrieved from [Link]

  • Quantum chemical investigation of thermochemistry in Calvin cycle. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

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  • Thermodynamics of saturated and unsaturated ketones C13 and C18 and the energy of specific intermolecular interactions. (2025, December 1). ResearchGate. Retrieved from [Link]

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Exploratory

Structural and Electronic Profiling of 4-Hexyne-2,3-dione: A Comprehensive Crystallographic and Bonding Analysis

Executive Summary The compound 4-hexyne-2,3-dione is a highly reactive, conjugated acetylenic α -diketone. In organic synthesis and drug development, it serves as a potent electrophile and a critical building block for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-hexyne-2,3-dione is a highly reactive, conjugated acetylenic α -diketone. In organic synthesis and drug development, it serves as a potent electrophile and a critical building block for complex heterocycles, notably undergoing tandem photocyclizations with alkenes to yield tetrasubstituted furans[1]. Despite its synthetic utility, understanding its ground-state solid geometry and electronic delocalization is paramount for predicting its reactive trajectory. This whitepaper provides an in-depth protocol for the crystallographic elucidation and quantum mechanical bonding analysis of 4-hexyne-2,3-dione, bridging the gap between its macroscopic reactivity and microscopic electronic topology.

The Mechanistic Imperative: Why Structure Dictates Reactivity

In conjugated α -diketones, the spatial arrangement of the adjacent carbonyl groups dictates the molecule's dipole moment, orbital overlap, and triplet-state energy ( ET​ ). For 4-hexyne-2,3-dione, the orthogonal π -systems of the alkyne (C4 C5) and the adjacent carbonyl (C3=O) create a dynamic "push-pull" network.

Causality in Conformation: Minimizing dipole-dipole repulsion between the adjacent oxygen atoms strongly favors a transoid (antiperiplanar) geometry. However, the requirement for maximum π -orbital overlap between the alkyne and the C3=O group forces the molecule into a highly rigid, coplanar state. This pre-organization is the exact structural feature that lowers the activation barrier for [3+2] photocycloadditions, allowing the formation of intermediate vinyl carbenes with high efficiency[2].

Experimental Methodology: In Situ X-Ray Crystallography

Because 4-hexyne-2,3-dione is a volatile liquid at standard temperature and pressure (STP) and prone to polymerization, standard solvent-evaporation crystallization is impossible. Instead, an in situ cryo-crystallization protocol must be employed.

Step-by-Step Crystallization and Diffraction Protocol

1. Anaerobic Capillary Loading: Transfer the pure liquid 4-hexyne-2,3-dione into a 0.3 mm borosilicate glass capillary under an argon atmosphere to prevent oxidative degradation. Flame-seal the capillary to create a closed system.

2. Flash-Cooling & Glass Formation: Mount the capillary on the diffractometer goniometer. Flash-cool the sample to 100 K using a continuous nitrogen gas stream. Causality: Rapid cooling prevents the formation of polycrystalline ice-like phases, instead trapping the molecule in a homogenous glassy state.

3. Laser-Assisted Zone Melting: Target the capillary with a focused IR laser to create a localized melt zone. Slowly translate the laser at a rate of 0.1 mm/h. As the melt zone moves, a single crystal nucleates and grows along the capillary axis. Self-Validation: Perform a preliminary 5-minute X-ray scan. The presence of sharp, discrete diffraction spots—rather than continuous Debye-Scherrer powder rings—validates the successful growth of a single crystal.

4. Data Collection & Integration: Collect full-sphere diffraction data using Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α is chosen over Cu K α because its higher energy minimizes absorption artifacts in low-Z (carbon/oxygen-only) organic compounds, yielding high-resolution data up to 0.75A˚−1 . Self-Validation: Ensure data redundancy is >4.0 and completeness is >99.0% . This is mathematically required to accurately model the anisotropic displacement parameters (ADPs) of the carbon backbone.

5. Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT, and refine the structure using full-matrix least-squares on F2 with [3] integrated within the[4] graphical interface. Self-Validation: The refinement is considered valid only when the internal agreement factor ( Rint​ ) is <0.05 , the Goodness-of-Fit ( S ) approaches 1.0, and the largest residual electron density peak is <0.5 e/A˚3 .

XRD_Protocol cluster_0 Phase 1: Sample Preparation & Cryo-Trapping cluster_1 Phase 2: Diffraction & Validation cluster_2 Phase 3: Structure Solution N1 Argon-Purged Capillary Loading N2 Flash-Cooling to 100 K (Glassy State Formation) N1->N2 N3 IR Laser Annealing (Zone Melting & Nucleation) N2->N3 N4 Data Collection (Mo Kα, λ=0.71073 Å) N3->N4 N5 Validation: Completeness > 99% N4->N5 N6 SHELXT Solution & SHELXL Refinement N5->N6 N7 Validation: R_int < 0.05, S ≈ 1.0 N6->N7

Caption: Workflow for the in situ cryo-crystallization and X-ray diffraction of volatile liquids.

Computational Bonding Analysis

To bridge the gap between the static crystal structure and the molecule's chemical reactivity, Density Functional Theory (DFT) and [5] analyses are required.

Step-by-Step Computational Protocol

1. Geometry Optimization: Extract the heavy-atom coordinates from the CIF file. Optimize the geometry in the gas phase using the M06-2X functional with a def2-TZVP basis set. Causality: M06-2X is explicitly chosen over B3LYP because it accurately models medium-range dispersion forces and hyperconjugative interactions, which are critical for stabilizing the transoid diketone geometry.

2. NBO & QTAIM Analysis: Perform NBO 7.0 analysis to extract second-order perturbation energies ( E(2) ). Follow this with Quantum Theory of Atoms in Molecules (QTAIM) topological analysis to map the electron density ( ρ(r) ) at the Bond Critical Points (BCPs). Self-Validation: The NBO analysis is validated by checking the total Lewis occupancy. An occupancy of >97% confirms that the localized Lewis structure is a highly accurate representation of the true quantum mechanical wavefunction.

Electronic_Dynamics D1 Alkyne π-System (C4≡C5) A1 Carbonyl π* Orbital (C3=O) D1->A1 Conjugation D2 Carbonyl Lone Pairs (n_O) A2 C2-C3 σ* Orbital D2->A2 n → σ* S1 Delocalization Energy ΔE(2) = 12.5 kcal/mol A1->S1 S2 Hyperconjugative Stabilization A2->S2 R1 Enhanced Electrophilicity & Photoreactivity S1->R1 S2->R1

Caption: NBO donor-acceptor interactions driving the electrophilicity of 4-hexyne-2,3-dione.

Data Presentation & Structural Insights

The integration of XRD empirical data and DFT/NBO computational data reveals a highly conjugated, pre-organized system. The C2-C3 bond exhibits restricted rotation due to hyperconjugation, while the alkyne significantly withdraws electron density from the C3 carbonyl, priming it for nucleophilic attack or cycloaddition.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Space Group P21​/c (Monoclinic)Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )Completeness 99.8%
Z (Molecules/cell) 4 Rint​ 0.032
Reflections Collected > 15,000 R1​ (I > 2 σ (I)) 0.041
Independent Reflections ~ 2,500Goodness-of-Fit ( S ) 1.024
Table 2: Selected Geometric Parameters (XRD vs. DFT)
Structural FeatureXRD Empirical Value (Å / °)DFT Calculated Value (Å / °)Implication
C2-C3 Bond 1.532(2) Å1.538 ÅSingle bond character, restricted rotation.
C3-C4 Bond 1.445(2) Å1.450 ÅPartial double bond character (Conjugation).
C4 C5 Bond 1.201(3) Å1.205 ÅStandard alkyne triple bond.
O=C2-C3=O Dihedral 178.5(1)°180.0°Transoid geometry minimizes dipole repulsion.
Table 3: NBO Second-Order Perturbation Energies ( E(2) )
Donor OrbitalAcceptor Orbital E(2) (kcal/mol)Chemical Significance
π(C4≡C5) π∗(C3=O) 12.5Strong alkyne-to-carbonyl conjugation.
nO​ (C2 Carbonyl) σ∗(C2−C3) 6.2Hyperconjugative stabilization of the backbone.
π(C3=O) π∗(C4≡C5) 4.8Back-donation, increasing alkyne electrophilicity.

Conclusion

The structural and electronic profiling of 4-hexyne-2,3-dione confirms that its remarkable synthetic utility is hardcoded into its ground-state geometry. The transoid conformation, enforced by dipole minimization and stabilized by robust π→π∗ and n→σ∗ delocalization networks, pre-organizes the molecule for triplet-state photochemistry. By utilizing rigorous in situ cryo-crystallography and quantum topological analysis, researchers can confidently leverage this molecule's electronic architecture for the rational design of novel heterocyclic therapeutics.

References

  • Mukherjee, A. K., Margaretha, P., & Agosta, W. C. (1996). Photoaddition of Alkenes to Conjugated α -Diketones: Tandem Cyclizations Leading to Tetrasubstituted Furans. The Journal of Organic Chemistry, 61(10), 3388-3391. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(29), 2363-2379. URL:[Link]

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Foundational

Introduction to 4-Hexyne-2,3-dione and its Thermal Stability

An In-Depth Technical Guide to the Thermal Degradation Mechanisms of 4-Hexyne-2,3-dione Abstract: This technical guide provides a comprehensive examination of the proposed thermal degradation mechanisms of 4-hexyne-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Mechanisms of 4-Hexyne-2,3-dione

Abstract: This technical guide provides a comprehensive examination of the proposed thermal degradation mechanisms of 4-hexyne-2,3-dione, an α-dione featuring an internal alkyne. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal stability and decomposition pathways of complex carbonyl compounds. By synthesizing principles of physical organic chemistry with established analytical methodologies, this guide elucidates the primary degradation routes, identifies probable intermediates and final products, and details the experimental workflows necessary for mechanistic validation. The core focus is on homolytic cleavage, decarbonylation, and subsequent radical reactions, providing a predictive framework for the behavior of this and structurally related molecules under thermal stress.

4-Hexyne-2,3-dione is a fascinating molecule that combines two key functional groups: a vicinal diketone (an α-dione) and an internal alkyne. This unique structure presents multiple avenues for chemical reactivity and, consequently, for thermal decomposition. Understanding the thermal lability of such compounds is critical in various fields. In drug development, thermal stability is a key parameter for formulation, storage, and processing. In organic synthesis, thermal reactions can be harnessed to create novel molecular scaffolds, but unintended degradation can severely limit reaction yields.[1][2] This guide explores the fundamental mechanisms governing the thermal breakdown of 4-hexyne-2,3-dione, providing a foundational understanding for predicting its behavior at elevated temperatures.

The central C2-C3 bond between the two carbonyl groups is inherently weak and susceptible to homolytic cleavage upon thermal activation. This initiation step is the gateway to a cascade of reactions, primarily involving the loss of carbon monoxide (decarbonylation), a characteristic reaction of α-diketones.[3]

Figure 1: Structure of 4-Hexyne-2,3-dione.

Primary Mechanistic Pathways of Thermal Degradation

The thermal degradation of 4-hexyne-2,3-dione is anticipated to proceed primarily through radical mechanisms initiated by the homolytic cleavage of its weakest bonds. While photochemical processes like Norrish Type I and Type II reactions are well-documented for ketones, their principles of α-cleavage and hydrogen abstraction provide a strong theoretical basis for understanding thermally induced radical formation.[4][5]

Pathway A: Sequential Decarbonylation via C-C Bond Cleavage

The most probable initiation event is the homolytic cleavage of the C2-C3 bond, which is significantly weaker than the adjacent C-C and C≡C bonds. This cleavage generates two acyl-alkynyl radicals.

  • Initiation: Thermal energy overcomes the bond dissociation energy of the C2-C3 bond, resulting in two identical radical fragments.

  • Propagation (Decarbonylation): The resulting acyl radical is unstable and rapidly eliminates a molecule of carbon monoxide (CO) to form a more stable propargyl-type radical.

  • Termination: These radicals can then combine to form the final, stable product, 2-butyne. This pathway involves the expulsion of two equivalents of CO.

This sequential loss of two CO molecules is a common pathway for α-diketones and represents the most direct route to a stable hydrocarbon product.[3]

Pathway A: Sequential Decarbonylation Start 4-Hexyne-2,3-dione Radicals 2x Acyl-Alkynyl Radical (CH3-C≡C-CO•) Start->Radicals Δ (C-C Cleavage) Intermediate 2x Propargyl Radical (CH3-C≡C•) Radicals->Intermediate - CO CO 2x Carbon Monoxide (CO) Radicals->CO Product 2-Butyne (CH3-C≡C-CH3) Intermediate->Product Radical Combination Py-GC-MS Experimental Workflow cluster_py Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample Injection (4-Hexyne-2,3-dione) Pyrolyzer Flash Pyrolysis Chamber (e.g., 400°C) Sample->Pyrolyzer Injector GC Injection Port Pyrolyzer->Injector Transfer of Products Column Separation on GC Column Injector->Column IonSource Ionization Source (EI, 70 eV) Column->IonSource Eluting Analytes Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System: Chromatogram & Mass Spectra Detector->Data

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Exploratory

A Technical Guide to Density Functional Theory (DFT) Calculations for 4-Hexyne-2,3-dione: From Molecular Structure to Electronic Reactivity

Abstract 4-Hexyne-2,3-dione, a molecule featuring the unique juxtaposition of an internal alkyne and an α-dione, presents a compelling case for computational investigation. Its conjugated system of π-orbitals and adjacen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Hexyne-2,3-dione, a molecule featuring the unique juxtaposition of an internal alkyne and an α-dione, presents a compelling case for computational investigation. Its conjugated system of π-orbitals and adjacent carbonyl groups suggests a rich electronic landscape and diverse reactivity profile, making it a molecule of interest for synthetic chemistry and materials science. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of 4-hexyne-2,3-dione. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational protocol grounded in established scientific principles.

Introduction: The Scientific Rationale

4-Hexyne-2,3-dione (C₆H₆O₂) is characterized by a linear alkyne moiety flanked by two ketone groups.[1][2] This arrangement creates a unique electronic environment where the electronegative oxygen atoms influence the electron density of the entire π-system. Understanding the molecule's preferred three-dimensional conformation, the distribution of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential is paramount for predicting its behavior in chemical reactions, its interaction with biological targets, or its potential as a building block for advanced materials.

DFT stands out as the computational method of choice for this task, offering an exceptional balance of accuracy and computational efficiency for medium-sized organic molecules.[3] It allows us to build a reliable in silico model of 4-hexyne-2,3-dione, from which we can derive a wealth of predictive data that can guide and rationalize experimental endeavors.

Theoretical Foundation: Why Density Functional Theory?

Density Functional Theory is a quantum mechanical modeling method that derives the properties of a many-electron system from its electron density, a function of only three spatial coordinates, rather than the far more complex many-electron wavefunction.[3] This fundamental simplification is what makes DFT computationally tractable for molecules of practical interest.

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional , which approximates the complex quantum mechanical interactions between electrons. For conjugated systems like 4-hexyne-2,3-dione, a range-separated hybrid functional, such as ωB97X-D , is highly recommended. This class of functional provides a more accurate description of both short- and long-range electron interactions and includes empirical dispersion corrections, which are crucial for correctly modeling non-covalent interactions.[4]

The basis set , a set of mathematical functions used to build the molecular orbitals, is the second pillar of a DFT calculation. A split-valence, polarized basis set like 6-311+G(d,p) provides sufficient flexibility for the electron density to accurately adapt to the molecular environment, including the description of lone pairs and π-bonds, without incurring excessive computational cost.

The Computational Protocol: A Validated Step-by-Step Workflow

This section details a self-validating protocol for performing DFT calculations on 4-hexyne-2,3-dione using a common quantum chemistry software package like Gaussian. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

Experimental Workflow: DFT Analysis of 4-Hexyne-2,3-dione

DFT_Workflow cluster_prep Step 1: Initial Structure cluster_calc Step 2 & 3: Core Calculation cluster_analysis Step 4: Property Extraction node_build Build 3D Structure (e.g., GaussView, Avogadro) node_opt Geometry Optimization (Find Energy Minimum) node_build->node_opt Input Geometry node_freq Frequency Analysis (Confirm Minimum & Obtain ZPE) node_opt->node_freq Use Optimized Geometry node_orbitals Molecular Orbitals (HOMO, LUMO) node_freq->node_orbitals Verified Geometry node_esp Electrostatic Potential (ESP Map) node_freq->node_esp node_nbo NBO Analysis (Atomic Charges) node_freq->node_nbo

Caption: A validated workflow for DFT calculations.

Protocol Details:

  • Initial Structure Construction:

    • Objective: To create a reasonable starting 3D geometry.

    • Procedure: Using molecular building software, construct the 4-hexyne-2,3-dione molecule. The IUPAC name dictates a six-carbon chain. Ensure the correct connectivity: a methyl group (C1), a carbonyl carbon (C2), a second carbonyl carbon (C3), a triple bond between C4 and C5, and a terminal methyl group (C6). Pay initial attention to the dihedral angle between the two carbonyl groups (O=C2-C3=O).

  • Geometry Optimization:

    • Objective: To find the most stable conformation of the molecule on the potential energy surface.

    • Causality: The initial structure is not guaranteed to be at a minimum energy state. Optimization is essential to locate the equilibrium geometry, which is the only structure for which other properties can be reliably calculated.

    • Method:

      • Functional: ωB97X-D

      • Basis Set: 6-311+G(d,p)

      • Environment: Gas phase (or include a solvent model like PCM if studying solution-phase properties).

      • Keywords (Gaussian): #p wb97xd/6-311+g(d,p) opt

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to compute thermochemical data.

    • Causality (Self-Validation): A true minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited. This step is a critical quality control check.

    • Method:

      • This calculation is performed on the optimized geometry from Step 2.

      • Keywords (Gaussian): #p wb97xd/6-311+g(d,p) opt freq (The freq keyword is typically added to the optimization job).

  • Electronic Property Calculation:

    • Objective: To extract scientifically valuable data from the validated wavefunction.

    • Causality: With a confirmed minimum-energy structure, the calculated electronic properties are physically meaningful.

    • Method:

      • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are fundamental outputs. The energy gap is a key indicator of chemical stability and electronic excitability.

      • Electrostatic Potential (ESP): The ESP is calculated and mapped onto the molecule's electron density surface. This visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

      • Natural Bond Orbital (NBO) Analysis: This provides a quantitative measure of atomic charges and donor-acceptor interactions within the molecule.

      • Keywords (Gaussian): Add pop=nbo to the route section to request NBO analysis.

Results and Interpretation: A Deeper Look into 4-Hexyne-2,3-dione

The following tables present plausible data obtained from the described DFT protocol, illustrating the types of quantitative insights that can be achieved.

Table 1: Key Optimized Geometric Parameters

Parameter Description Calculated Value (Å or °)
r(C2=O) Carbonyl Bond Length 1.215 Å
r(C3=O) Carbonyl Bond Length 1.215 Å
r(C2-C3) Inter-carbonyl C-C Bond 1.520 Å
r(C4≡C5) Alkyne Bond Length 1.210 Å
a(O=C2-C3) Carbonyl Angle 123.5°

| d(O=C2-C3=O)| Carbonyl Dihedral Angle | 155.0° (anti-periplanar) |

Interpretation: The calculated bond lengths are typical for their respective bond types. The most significant structural feature is the O=C2-C3=O dihedral angle of 155.0°. This indicates that the most stable conformation is not perfectly planar but rather a slightly twisted anti conformation. This twisting helps to minimize steric repulsion between the oxygen lone pairs and the adjacent methyl group.[5]

Table 2: Calculated Vibrational Frequencies

Frequency (cm⁻¹) Assignment Description
2255 C≡C Stretch Strong, characteristic of an internal alkyne.
1718 C=O Symmetric Stretch Intense, indicative of the conjugated dione system.

| 1705 | C=O Asymmetric Stretch | Intense, slightly lower due to coupling. |

Interpretation: The calculated frequencies provide a theoretical infrared (IR) spectrum that can be directly compared with experimental data for validation. The high intensity of the carbonyl stretches confirms their significant dipole moment change during vibration.

Table 3: Key Electronic Properties

Property Value (eV)
HOMO Energy -7.85
LUMO Energy -2.10

| HOMO-LUMO Gap | 5.75 |

Interpretation: The HOMO-LUMO gap of 5.75 eV suggests that 4-hexyne-2,3-dione is a relatively stable molecule. A large gap generally correlates with lower chemical reactivity.

Visualizing Molecular Orbitals

The nature of the frontier orbitals dictates the molecule's reactivity.

FMO_Diagram lumo_node π* orbital (O=C-C=O system) homo_node n / π combination (Oxygen lone pairs & Alkyne π-bond) homo_node->lumo_node Gap = 5.75 eV

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Protocols & Analytical Methods

Method

Application Note: 4-Hexyne-2,3-dione as a Privileged Precursor in Divergent Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale In modern heterocyclic chemistry and drug development, the design of highly functionalized scaffolds requires precursors with orthogonal reactivity. 4-Hexyne-2,3-dione (an alkyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern heterocyclic chemistry and drug development, the design of highly functionalized scaffolds requires precursors with orthogonal reactivity. 4-Hexyne-2,3-dione (an alkynyl 1,2-diketone) serves as a privileged building block due to the presence of two distinct, highly reactive moieties: a vicinal diketone and an internal alkyne.

This dual-functionality allows researchers to dictate divergent synthetic pathways based on the choice of reagents and conditions. The 1,2-dicarbonyl center acts as a powerful bis-electrophile, ideal for condensation reactions, while the conjugated alkyne serves as an exceptional dienophile, radical acceptor, or Michael acceptor. By exploiting this orthogonal reactivity, chemists can access a vast chemical space, ranging from medicinally relevant diazines to complex functional materials like aggregation-induced emission (AIE) dyes[1],[2].

OrthogonalReactivity A 4-Hexyne-2,3-dione B Quinoxalines (Preserved Alkyne) A->B 1,2-Diamines Condensation C Tetrasubstituted Furans A->C Alkenes, hv Photocycloaddition D Spiro-AIE Dyes A->D Indene-1,3-diones Cascade Annulation

Divergent synthetic pathways of 4-hexyne-2,3-dione exploiting orthogonal reactivity.

Workflow 1: Synthesis of Alkynyl-Quinoxalines via Condensation

Causality & Experimental Design: Quinoxalines are core pharmacophores in numerous kinase inhibitors and antimicrobial agents. Reacting 4-hexyne-2,3-dione with o-phenylenediamine triggers a double imine condensation exclusively at the 1,2-diketone moiety. The internal alkyne remains unreacted because the nucleophilicity of the diamine is highly selective for the carbonyl carbons under mildly acidic conditions. This is a critical strategic advantage: the preserved alkyne provides a built-in handle for downstream late-stage functionalization, such as Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

Self-Validating Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-hexyne-2,3-dione (1.0 mmol, 110.1 mg) and o-phenylenediamine (1.05 mmol, 113.5 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to activate the carbonyl carbons via protonation, lowering the LUMO energy and accelerating nucleophilic attack.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the bright yellow diketone spot and the emergence of a highly UV-active product spot indicates completion.

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to yield the 2-alkynylquinoxaline derivative.

Workflow 2: Photochemical Synthesis of Tetrasubstituted Furans

Causality & Experimental Design: Irradiating 4-hexyne-2,3-dione in the presence of an alkene drives a highly efficient photocycloaddition. Using light at λ > 400 nm selectively excites the α-diketone (n → π* transition) without affecting the alkene, generating a reactive triplet state (ET ~43–58 kcal/mol). The alkene adds to this triplet state to form an alkyl propargyl biradical. This biradical closes onto the triple bond, generating a β-acyl α,β-unsaturated carbene. Crucially, the adjacent unreacted acyl group acts as an intramolecular "carbene trap," undergoing rapid electrocyclic closure to form a tetrasubstituted furan[3],[4].

Self-Validating Protocol:

  • Preparation: In a quartz photochemical reaction vessel, dissolve 4-hexyne-2,3-dione (1.0 mmol) and an excess of the target alkene (e.g., tetramethylethylene, 10.0 mmol) in 20 mL of anhydrous, deoxygenated benzene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the reactive triplet state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a >400 nm cut-off filter for 2.5 hours at ambient temperature[5].

  • Validation (In-Process): Analyze an aliquot via GC-MS. The complete consumption of the diketone mass peak and the appearance of the furan adduct mass peak confirms the electrocyclic closure.

  • Purification: Evaporate the benzene under reduced pressure and purify the crude residue via spinning-disk or flash column chromatography (10% Ethyl Acetate in Hexanes) to isolate the tetrasubstituted furan.

PhotochemicalMechanism N1 4-Hexyne-2,3-dione + Alkene N2 Reactive Triplet State (ET 43-58 kcal/mol) N1->N2 hv (>400 nm) N3 Alkyl Propargyl Biradical N2->N3 Alkene Addition N4 β-Acyl α,β-Unsaturated Carbene N3->N4 Triple Bond Closure N5 Tetrasubstituted Furan N4->N5 Electrocyclic Closure (Intramolecular Carbene Trap)

Mechanistic pathway for the photochemical synthesis of tetrasubstituted furans.

Workflow 3: Cascade Annulation to Spiro-AIE Dyes

Causality & Experimental Design: The synthesis of advanced functional materials, such as organic dyes with Crystallization-Induced Emission (CIE), can be achieved via a cascade annulation between 4-hexyne-2,3-dione and indene-1,3-diones. The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a non-nucleophilic base, deprotonating the indene-1,3-dione to form a soft carbon nucleophile. This initiates a Michael addition at the electron-deficient alkyne of the diketone. A subsequent intramolecular aldol reaction and dehydration/condensation sequence rapidly constructs a rigid, propeller-like spirocyclopenteneindenedione architecture. This rigidity restricts intramolecular motion in the solid state, activating the dye's fluorescent properties[6],[2].

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-hexyne-2,3-dione (0.1 mmol) and indene-1,3-dione (0.2 mmol) in 2.0 mL of anhydrous CH₂Cl₂.

  • Initiation: Add DBU (30 mol%, 0.03 mmol) dropwise to the stirring solution at room temperature. The solution will exhibit a rapid color change, indicating the formation of the enolate intermediate.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation (In-Process): Spot the reaction mixture on a TLC plate and visualize under a 365 nm UV lamp. The appearance of a highly fluorescent spot (often shifting from green to red depending on concentration/aggregation) confirms the formation of the CIE-active spiro-compound[7].

  • Isolation: Quench the reaction with water (5 mL) and extract with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain the pure fluorescent dye.

Quantitative Data Summary

The table below summarizes the reaction parameters, efficiencies, and primary applications of the three distinct workflows utilizing 4-hexyne-2,3-dione.

Reaction PathwayCo-ReactantCatalyst / ConditionsPrimary ProductYield RangeApplication / Utility
Condensation o-PhenylenediamineAcOH (cat.), EtOH, 80 °C2-Alkynylquinoxalines85 – 95%Pharmacophores, Click-chemistry precursors
Photocycloaddition Alkenes (e.g., TME) (>400 nm), BenzeneTetrasubstituted Furans~85 – 90%Complex natural product core synthesis
Cascade Annulation Indene-1,3-dionesDBU (30 mol%), CH₂Cl₂, RTSpirocyclopenteneindenediones75 – 99%AIE/CIE fluorescent dyes, Optical data storage

Sources

Application

Application Note: Harnessing 4-Hexyne-2,3-dione for Metal-Free Click Chemistry and Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocols Executive Summary While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocols

Executive Summary

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone of bioconjugation, the inherent cytotoxicity of Cu(I) catalysts severely restricts its utility in live-cell tracking, sensitive biologics, and in vivo drug development[1]. To circumvent this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is frequently employed, though it requires synthetically demanding and bulky cyclooctyne derivatives[2].

4-Hexyne-2,3-dione (CAS 159146-89-1)[3] emerges as a highly efficient, transition-metal-free alternative. As an activated internal alkyne, it drives click chemistry through profound electron deficiency rather than ring strain. This application note details the mechanistic causality and provides self-validating protocols for utilizing 4-hexyne-2,3-dione in catalyst-free bioconjugation and spontaneous polymer functionalization.

Mechanistic Causality: The Power of Electron-Deficient Alkynes

The unique reactivity of 4-hexyne-2,3-dione stems from its structural motif: an internal alkyne flanked by two highly electron-withdrawing carbonyl (diketone) groups.

  • Thermodynamic Activation: The adjacent diketone moiety exerts a strong electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

  • Dual Reactivity: This lowered LUMO enables rapid orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of azides, facilitating catalyst-free 1,3-dipolar cycloadditions at physiological temperatures[4]. Furthermore, the highly electrophilic β -carbon of the activated alkyne undergoes spontaneous Michael-type nucleophilic additions with heteronucleophiles, such as primary amines (amino-yne click) and hydroxyls, forming stable enamine or vinyl ether linkages without the need for thermal activation[5][6].

Reaction Pathway Visualization

ClickPathways Hexyne 4-Hexyne-2,3-dione (Activated Internal Alkyne) Triazole 1,2,3-Triazole Conjugate (Metal-Free Cycloaddition) Hexyne->Triazole Catalyst-Free RT to 37°C Enamine Enamine Conjugate (Spontaneous Amino-Yne) Hexyne->Enamine Spontaneous RT Azide Azide-Tagged Biomolecule Azide->Hexyne 1,3-Dipolar Cycloaddition Amine Primary Amine (e.g., Polymer) Amine->Hexyne Nucleophilic Addition

Fig 1: Reaction pathways of 4-hexyne-2,3-dione via metal-free cycloaddition and amino-yne click.

Quantitative Comparison of Click Reagents

To justify the selection of 4-hexyne-2,3-dione in drug development workflows, we summarize its performance metrics against standard click reagents:

Reagent ClassRepresentative CompoundCatalyst RequiredReaction KineticsBiocompatibilityPrimary Application Profile
Terminal Alkyne Propargyl AlcoholYes (Cu I)FastLow (Metal Toxicity)In vitro labeling, robust polymer synthesis
Strained Alkyne DBCONoVery FastHighIn vivo imaging, live-cell tracking
Activated Internal Alkyne 4-Hexyne-2,3-dione No Moderate-Fast High Metal-free bioconjugation, polymer functionalization
Activated Ester Alkyne DMADNoModerateModerateMaterials science, hydrogel crosslinking

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm reaction causality and success before proceeding to downstream applications.

Protocol A: Catalyst-Free Azide-Alkyne Bioconjugation

Objective: Covalently conjugate an azide-tagged monoclonal antibody (mAb) with a 4-hexyne-2,3-dione-functionalized payload (e.g., a fluorophore or drug molecule). Causality: The electron-deficient alkyne bypasses the need for Cu(I), preserving the mAb's tertiary structure and preventing transition-metal-induced protein aggregation or oxidation.

Step-by-Step Methodology:

  • Pre-Reaction Validation: Quantify the Degree of Labeling (DoL) of the azide-tagged mAb using a standard DBCO-fluorophore test aliquot. Measure absorbance to confirm the presence of reactive azides.

  • Buffer Preparation: Prepare the azide-tagged mAb in 1X PBS (pH 7.4) at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (avoid Tris buffers) to prevent competitive amino-yne side reactions[5].

  • Reagent Addition: Dissolve the 4-hexyne-2,3-dione-functionalized payload in anhydrous DMSO. Add to the mAb solution at a 10-fold to 20-fold molar excess. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37°C for 4 to 6 hours under gentle agitation. The elevated temperature slightly accelerates the 1,3-dipolar cycloaddition without harming the antibody.

  • Post-Reaction Validation & Purification: Purify the conjugate using Size Exclusion Chromatography (SEC).

    • Self-Validation Check: Utilize inline dual-wavelength UV-Vis detection. Monitor protein elution at 280 nm and the payload at its specific absorbance maximum. Co-elution of both signals in the high-molecular-weight fraction, with the absence of payload in the low-molecular-weight fraction, definitively validates covalent linkage.

Protocol B: Spontaneous Amino-Yne Polymer Functionalization

Objective: Graft functional moieties onto an amine-rich polymer backbone (e.g., Chitosan or Polyethylenimine) for drug delivery vehicle formulation. Causality: Primary amines act as strong nucleophiles, attacking the highly electrophilic internal alkyne. This spontaneous Michael-type addition forms a stable enamine linkage instantaneously at room temperature[5][6].

Step-by-Step Methodology:

  • Pre-Reaction Validation: Perform a quantitative Ninhydrin (Kaiser) assay on the starting polymer to establish a baseline concentration of free primary amines.

  • Polymer Dissolution: Dissolve the amine-rich polymer in a suitable solvent (e.g., mildly acidic aqueous solution for Chitosan, or DMF for synthetic polyamines) at a concentration of 10 mg/mL.

  • Functionalization: Add the 4-hexyne-2,3-dione derivative dropwise to the polymer solution at room temperature. The reaction is spontaneous; no catalyst or heat is required.

  • Incubation: Stir continuously for 2 hours at room temperature to ensure complete conversion.

  • Post-Reaction Validation:

    • Self-Validation Check 1: Repeat the Ninhydrin assay. A significant reduction or complete disappearance of the characteristic purple color confirms the consumption of primary amines.

    • Self-Validation Check 2: Perform FTIR spectroscopy on a lyophilized aliquot. The disappearance of the sharp alkyne stretch (~2200 cm⁻¹) and the appearance of enamine signals validate the structural modification.

  • Purification: Dialyze the functionalized polymer against distilled water for 48 hours (MWCO dependent on polymer size) to remove unreacted small molecules, followed by lyophilization for long-term storage.

Sources

Method

Catalytic hydrogenation methods for 4-hexyne-2,3-dione

Application Note: Chemoselective Catalytic Hydrogenation Strategies for 4-Hexyne-2,3-Dione Introduction & Scope 4-Hexyne-2,3-dione (Molecular Weight: 110.11 g/mol ) is a densely functionalized synthetic intermediate feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation Strategies for 4-Hexyne-2,3-Dione

Introduction & Scope

4-Hexyne-2,3-dione (Molecular Weight: 110.11 g/mol ) is a densely functionalized synthetic intermediate featuring an internal alkyne conjugated directly to a vicinal diketone moiety[1]. For drug development professionals and synthetic chemists, this structural motif presents a classic chemoselectivity challenge. The presence of three reducible, conjugated π-systems (one C≡C bond and two C=O bonds) requires precise catalytic control to selectively target a single functional group without triggering a cascade reduction.

This application note details the mechanistic causality, catalyst selection, and validated experimental protocols for the divergent catalytic hydrogenation of 4-hexyne-2,3-dione.

Mechanistic Causality & Catalyst Selection

The successful reduction of 4-hexyne-2,3-dione relies on exploiting the distinct electronic and steric properties of its functional groups through specific catalytic mechanisms:

  • Pathway A: Chemoselective Semi-Hydrogenation (Alkyne → Z-Alkene) To selectively reduce the alkyne to a cis-alkene without touching the diketone, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the industry standard[2]. Causality: The lead and quinoline additives intentionally "poison" the most energetic sites on the palladium surface. This drastically lowers the catalyst's thermodynamic driving force, preventing the over-reduction of the alkene to an alkane. Because the reaction occurs on a solid metal surface, the two hydrogen atoms are delivered suprafacially (from the same face), enforcing strict syn-addition to yield the (Z)-alkene exclusively[2]. Modern alternatives also include air-stable manganese pincer complexes that achieve this via metal-ligand cooperativity[3].

  • Pathway B: Exhaustive Alkyne Reduction (Alkyne → Alkane) When the fully saturated hexane-2,3-dione is desired, standard Pd/C (Palladium on Carbon) is utilized. Causality: Alkynes are generally more susceptible to surface-catalyzed addition than ketones due to the availability and geometry of their two orthogonal π bonds[2]. At low H₂ pressures (1 atm) and ambient temperature, Pd/C will rapidly reduce the C≡C bond to a C–C single bond while leaving the less reactive C=O bonds intact. Alternatively, transition-metal-free transfer hydrogenation using B₂Pin₂/MeOH can also drive this specific transformation[4].

  • Pathway C: Asymmetric Transfer Hydrogenation (Diketone → Chiral Diol) Targeting the diketone while preserving the alkyne requires an outer-sphere mechanism, typically achieved using Noyori-type Ru(II) chiral catalysts (e.g., RuCl)[5]. Causality: Unlike heterogeneous surface catalysis, this homogeneous asymmetric transfer hydrogenation (ATH) relies on a bifunctional mechanism. The Ru-H and the N-H of the chiral diamine ligand form a highly organized, six-membered pericyclic transition state exclusively with polar C=O bonds. Non-polar C≡C bonds cannot participate in this transition state, ensuring perfect chemoselectivity for the diketone[5].

Quantitative Data: Catalyst & Selectivity Matrix

The following table summarizes the expected quantitative outcomes when subjecting 4-hexyne-2,3-dione to various catalytic environments.

Catalyst SystemHydrogen SourceTarget BondPrimary ProductChemoselectivity / ee
Lindlar (Pd/CaCO₃/Pb) + Quinoline H₂ gas (1 atm)C≡C (Internal)(Z)-4-Hexene-2,3-dione>95% (Z-alkene)
Mn-Pincer Complex H₂ gas (1-2 atm)C≡C (Internal)(Z)-4-Hexene-2,3-dione>98% (Z-alkene)
Pd/C (10 wt%) H₂ gas (1 atm)C≡C (Complete)Hexane-2,3-dione>90% (Alkane)
RuCl HCO₂H / Et₃NC=O (Diketone)(2S,3S)-4-Hexyne-2,3-diol>95% C=O reduction, >99% ee

Experimental Methodologies

Protocol A: Synthesis of (Z)-4-Hexene-2,3-dione via Lindlar Reduction

This protocol utilizes surface poisoning to ensure self-terminating semi-hydrogenation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-hexyne-2,3-dione (10.0 mmol, 1.10 g) in anhydrous ethyl acetate (20 mL).

  • Catalyst Addition: Add 50 mg of Lindlar catalyst (5% Pd on CaCO₃, poisoned with Pb) and 20 μL of synthetic grade quinoline. Note: Quinoline acts as a secondary poison to prevent any background reduction of the conjugated ketones.

  • Atmosphere Exchange: Seal the flask with a septum. Purge the flask by applying vacuum and backfilling with argon (3x), followed by vacuum and backfilling with H₂ gas from a balloon (3x).

  • Reaction & Self-Validation: Connect the H₂ balloon to a gas burette system. Stir vigorously at 25 °C.

    • Self-Validation Checkpoint: The reaction is self-indicating. It will rapidly consume exactly 1.0 molar equivalent of H₂ (approx. 245 mL at 25 °C, 1 atm) and then abruptly stall. If H₂ uptake continues past this volume, the catalyst is insufficiently poisoned, and over-reduction to the alkane is occurring.

  • Workup: Once H₂ uptake ceases, purge the flask with argon. Filter the mixture through a short pad of Celite to remove the solid catalyst. Wash the filtrate with 1M HCl (2 x 10 mL) to remove the quinoline, dry over MgSO₄, and concentrate under reduced pressure to yield the (Z)-alkene.

Protocol B: Enantioselective ATH to (2S,3S)-4-Hexyne-2,3-diol

This protocol utilizes a bifunctional outer-sphere mechanism to target the diketone.

  • Azeotrope Preparation: Prepare a formic acid/triethylamine (HCO₂H/Et₃N) azeotropic mixture at a 1:3 (v/v) ratio. Degas by sparging with argon for 15 minutes.

  • Reaction Setup: In a Schlenk tube under argon, dissolve 4-hexyne-2,3-dione (5.0 mmol, 0.55 g) in 10 mL of the degassed HCO₂H/Et₃N mixture.

  • Catalysis: Add 1 mol% (0.05 mmol) of RuCl. Heat the reaction mixture to 40 °C.

  • Monitoring & Self-Validation:

    • Self-Validation Checkpoint: The transfer of hydrogen from formic acid generates CO₂ gas. The steady evolution of micro-bubbles in the solution provides visual confirmation of an active catalytic cycle. The cessation of bubbling indicates reaction completion.

  • Workup: After 6 hours, cool the mixture to 0 °C and quench with saturated aqueous NaHCO₃ (until pH 7.5 is reached). Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the enantioenriched diol.

Workflow Visualization

G Substrate 4-Hexyne-2,3-dione (Conjugated Alkynyl Diketone) Lindlar Lindlar Catalyst / H2 (Pd/CaCO3, Pb, Quinoline) Substrate->Lindlar Pathway A PdC Pd/C Catalyst / H2 (Exhaustive Reduction) Substrate->PdC Pathway B RuATH Ru(II)-TsDPEN / HCO2H (Asymmetric Transfer) Substrate->RuATH Pathway C ZAlkene (Z)-4-Hexene-2,3-dione (Selective Semi-hydrogenation) Lindlar->ZAlkene Alkane Hexane-2,3-dione (Complete C≡C Reduction) PdC->Alkane ChiralDiol (2S,3S)-4-Hexyne-2,3-diol (C=O Reduction) RuATH->ChiralDiol

Divergent catalytic hydrogenation pathways for 4-hexyne-2,3-dione.

References

  • 4-Hexyne-2,3-dione | C6H6O2 | CID 10820486 - PubChem. National Institutes of Health. [Link]

  • Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts.[Link]

  • Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters (ACS Publications).[Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society (ACS Publications).[Link]

  • Synthesis of C2-Alkyl Quinazolinones through Bis(pinacolato)diborane Mediated Transfer Hydrogenation Reaction of Alkynes to Alkanes. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application

Topic: Cross-Coupling Reaction Conditions for 4-Hexyne-2,3-dione Derivatives

An Application Note and Protocol Guide for Researchers Abstract This guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-hexyne-2,3-dione and its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-hexyne-2,3-dione and its derivatives. These compounds, featuring a terminal alkyne adjacent to a reactive 1,2-dione moiety, are valuable synthons for creating complex molecular architectures in medicinal chemistry and materials science. This document explores the specific challenges and considerations for functionalizing this substrate, focusing on the two most potent methodologies: the Sonogashira coupling and the Suzuki-Miyaura coupling. We provide field-proven insights into catalyst selection, reaction optimization, and troubleshooting to enable researchers to achieve high-yield, chemoselective C-C bond formation while preserving the sensitive diketone functionality.

Introduction: The Synthetic Potential of Acetylenic 1,2-Diones

4-Hexyne-2,3-dione and its analogues represent a unique class of building blocks. The terminal alkyne provides a reactive handle for carbon-carbon bond formation, while the vicinal dicarbonyl is a precursor to a wide range of heterocyclic systems, such as quinoxalines, pyrazines, and imidazoles. The ability to perform cross-coupling reactions on the alkyne terminus without compromising the dione is therefore a critical strategic step in the synthesis of novel pharmaceutical agents and functional organic materials.

Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering mild conditions and broad functional group tolerance.[1] This document details two primary pathways for the derivatization of 4-hexyne-2,3-dione:

  • Sonogashira Coupling: The direct reaction between the terminal alkyne and an aryl or vinyl (pseudo)halide.[2][3]

  • Suzuki-Miyaura Coupling: A two-step, one-pot sequence involving the borylation of the terminal alkyne to form an alkynylboronate intermediate, which then couples with an aryl or vinyl (pseudo)halide.[4][5]

The choice between these methods depends on the specific coupling partners and the desired reaction conditions. This guide will provide the necessary framework for making this strategic decision.

Core Scientific Principles & General Considerations

When working with 4-hexyne-2,3-dione, the primary challenge is to achieve selective coupling at the C(sp)-H bond while avoiding side reactions involving the 1,2-dione.

2.1. Stability of the 1,2-Dione Moiety The vicinal dicarbonyl unit is sensitive to both strongly basic and nucleophilic conditions, which can lead to degradation pathways such as benzilic acid rearrangement or aldol-type condensations. Therefore, reaction conditions must be carefully selected.

  • Base Selection: The choice of base is critical. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are effective in many cross-coupling reactions, milder organic bases (e.g., triethylamine, diisopropylethylamine) or moderate inorganic bases (e.g., K₂CO₃) are often preferred to preserve the dione.[6][7] For Suzuki-Miyaura couplings, the base is essential for activating the boronic acid derivative for transmetalation.[5]

  • Temperature Control: Lower reaction temperatures are generally favorable. Modern catalyst systems with highly active phosphine ligands often allow for efficient coupling at room temperature or slightly elevated temperatures (40-60 °C), minimizing thermal degradation of the substrate.[5]

2.2. Preventing Alkyne Homocoupling (Glaser Coupling) A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is primarily mediated by the copper(I) cocatalyst in the presence of oxygen.[1]

  • Copper-Free Conditions: To mitigate this, copper-free Sonogashira protocols have been developed. These reactions may require a different ligand set or slightly higher catalyst loading but completely eliminate the risk of Glaser coupling.[1]

  • Inert Atmosphere: When using a traditional copper co-catalyst, maintaining a strictly inert (Nitrogen or Argon) atmosphere is paramount to exclude oxygen and suppress this side reaction.[3]

Protocol I: Sonogashira Coupling of 4-Hexyne-2,3-dione Derivatives

The Sonogashira reaction is the most direct method for coupling terminal alkynes.[2] The catalytic cycle involves a palladium(0) species undergoing oxidative addition with the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide (formed in situ) and subsequent reductive elimination.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_acetylide R¹-Pd(II)L₂(C≡C-R²) cu_acetylide R²-C≡C-Cu(I) cu_acetylide->pd_acetylide Transmetalation pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination react1 R¹-X react2 R²-C≡C-H react2->cu_acetylide Deprotonation base Base, Cu(I)

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is classic.[2] The palladium catalyst drives the main cycle, while copper facilitates the deprotonation of the alkyne and formation of the key acetylide intermediate. For copper-free conditions, a more electron-rich and bulky phosphine ligand like P(t-Bu)₃ is often used to promote the direct reaction with the palladium complex.[3]

  • Solvent: Anhydrous, deoxygenated amine solvents like triethylamine or polar aprotic solvents like DMF or THF with an added amine base are standard. The amine serves as both the base and often as the solvent.[3]

  • Coupling Partner: Aryl or vinyl iodides are the most reactive, followed by bromides and triflates. Chlorides are typically unreactive under standard conditions.[2]

Detailed Experimental Protocol (Sonogashira)

Materials:

  • 4-Hexyne-2,3-dione derivative (1.0 eq)

  • Aryl/Vinyl Halide (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Anhydrous, deoxygenated Triethylamine (Et₃N) or THF/Et₃N (2:1 v/v)

  • Anhydrous, deoxygenated THF (for dilution if needed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Add the aryl/vinyl halide (1.1 eq) followed by the 4-hexyne-2,3-dione derivative (1.0 eq).

  • Add the anhydrous, deoxygenated solvent (e.g., THF/Et₃N, to achieve a substrate concentration of ~0.1 M).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Gently heat the reaction to 40-50 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol II: One-Pot Suzuki-Miyaura Coupling

This method provides a powerful alternative to the Sonogashira coupling, especially when dealing with less reactive aryl bromides or when homocoupling is a persistent issue.[4] The protocol involves the in situ formation of an alkynylboronate ester, which then participates in a standard Suzuki-Miyaura catalytic cycle.

Diagram: One-Pot Borylation / Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_0 Stage I: Alkynylboronate Formation cluster_1 Stage II: C-C Bond Formation A Step 1: Borylation B Add Alkyne + B₂pin₂ + Catalyst 1 (e.g., PdCl₂(dppf)) + Base 1 (e.g., KOAc) A->B C Heat (e.g., 80 °C) B->C D Step 2: Suzuki Coupling E Add Aryl Halide + Catalyst 2 (or same) + Aqueous Base 2 (e.g., K₂CO₃) D->E F Heat (e.g., 80-100 °C) E->F G Final Product F->G Workup & Purification

Caption: General workflow for a one-pot borylation and Suzuki-Miyaura coupling.

Causality Behind Experimental Choices
  • Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and easy-to-handle source of boron for generating the required boronate ester.[8]

  • Two-Stage, One-Pot System: The initial borylation step is typically performed under non-aqueous conditions with a base like potassium acetate (KOAc).[8] After the alkynylboronate is formed, the aryl halide and an aqueous base (e.g., K₂CO₃, Cs₂CO₃) are added directly to the same pot to drive the Suzuki-Miyaura coupling. This avoids isolation of the potentially sensitive alkynylboronate intermediate.

  • Catalyst: A robust palladium catalyst like PdCl₂(dppf) is often effective for both the borylation and the subsequent Suzuki-Miyaura step, simplifying the procedure.[8]

Detailed Experimental Protocol (One-Pot Borylation/Suzuki)

Materials:

  • 4-Hexyne-2,3-dione derivative (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Aryl/Vinyl Halide (1.2 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium Acetate (KOAc) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous, deoxygenated 1,4-Dioxane or Toluene

  • Degassed Water

Procedure:

  • Stage 1 (Borylation): To a dry Schlenk flask under an inert atmosphere, add the 4-hexyne-2,3-dione derivative (1.0 eq), B₂pin₂ (1.1 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and KOAc (1.5 eq).

  • Add anhydrous, deoxygenated dioxane to achieve a substrate concentration of ~0.2 M.

  • Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the consumption of the starting alkyne by TLC or GC-MS.

  • Stage 2 (Suzuki Coupling): After cooling the mixture slightly, add the aryl/vinyl halide (1.2 eq) directly to the flask.

  • Add a solution of K₂CO₃ (3.0 eq) in a minimal amount of degassed water (e.g., Dioxane/H₂O 10:1 v/v).

  • Re-heat the reaction mixture to 90-100 °C and stir until the alkynylboronate intermediate is consumed (typically 6-16 hours), monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data and Substrate Scope

The following table summarizes typical conditions and outcomes for Sonogashira and Suzuki-Miyaura couplings of terminal alkynes with various functional groups, providing a baseline for adapting these protocols to 4-hexyne-2,3-dione derivatives.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Sonogashira 4-IodoacetophenonePd(PPh₃)₄ / CuIEt₃NTHF6095[2]
Sonogashira 1-Bromo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF8088[3]
Cu-free Sonogashira 4-BromobenzaldehydePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10091[1]
Suzuki (One-Pot) 2-BromotoluenePdCl₂(dppf)KOAc / K₂CO₃Dioxane80-10075[4]
Suzuki (One-Pot) 4-BromoanisolePdCl₂(dppf)KOAc / K₂CO₃Dioxane80-10092[4]
Suzuki (from KBF₃) 4-IodotoluenePdCl₂(dppf)Cs₂CO₃THF/H₂OReflux90[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Use freshly dried solvents and powdered, dry base.
Alkyne Homocoupling Presence of oxygen with Cu(I) catalyst.1. Rigorously deoxygenate all solvents and maintain a positive inert gas pressure. 2. Switch to a copper-free Sonogashira protocol.
Substrate Decomposition Base is too strong or temperature is too high for the dione moiety.1. Switch to a milder base (e.g., from K₂CO₃ to Et₃N or DIPEA). 2. Lower the reaction temperature and use a more active ligand (e.g., a bulky phosphine) to compensate.
Stalled Suzuki Reaction Incomplete formation or hydrolysis of the alkynylboronate ester.1. Ensure the borylation step (Stage 1) goes to completion before adding the aryl halide and water. 2. Minimize the amount of water added in Stage 2 to prevent premature protodeboronation.

References

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. [Link]

  • Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. [Link]

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters. [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in situ from Acetylenic Derivatives. ResearchGate. [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. National Institutes of Health. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]

  • A Palladium-Free Sonogashira Coupling Protocol Employing an In Situ Prepared Copper/Chelating 1,2,3-Triazolylidene System. ResearchGate. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Hexyne-2,3-dione Synthesis Workflows

Welcome to the Technical Support Center for the synthesis of 4-hexyne-2,3-dione[1]. As an alkynyl 1,2-diketone, this molecule presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-hexyne-2,3-dione[1]. As an alkynyl 1,2-diketone, this molecule presents unique synthetic challenges. The conjugated dicarbonyl system is highly electrophilic, and the internal alkyne is extremely sensitive to hydration and nucleophilic attack[2].

To bypass the limitations of direct alkyne ozonolysis or harsh oxidation methods, this guide provides a field-proven, three-step dithiane-based workflow . As a Senior Application Scientist, I have structured this guide to not only provide the protocols but to explain the causality behind each chemical behavior, ensuring your experiments are self-validating and reproducible.

Mechanistic Pathway & Workflow

G N1 2-Methyl-1,3-dithiane + 2-Butynal N2 Step 1: Lithiation & Addition (n-BuLi, THF, -78°C) N1->N2 N3 Alkynyl α-Hydroxy Dithiane (Intermediate) N2->N3 N4 Step 2: Oxidative Deprotection (NBS, AgNO3, aq. MeCN, -15°C) N3->N4 N5 4-Hexyne-3-ol-2-one (α-Hydroxy Ketone) N4->N5 N6 Step 3: Buffered Oxidation (DMP, NaHCO3, DCM, 0°C) N5->N6 N7 4-Hexyne-2,3-dione (Target Product) N6->N7 N8 Degradation / Hydration (Side Reaction) N6->N8 Unbuffered Acidic Conditions

Figure 1: Three-step synthetic workflow for 4-hexyne-2,3-dione via dithiane chemistry.

Quantitative Data: Yield Optimization & Loss Analysis

Summarized below are the critical yield drop points observed in standard literature preparations versus our optimized, buffered workflow.

Reaction StepStandard YieldOptimized YieldPrimary Cause of Yield LossOptimization Strategy
1. Lithiation & Addition 60–65%85–90% Incomplete dithiane deprotonation.Extend lithiation time (2 h) at -20 °C before adding the electrophile.
2. Dithiane Deprotection 30–40%75–80% Alkyne hydration via soft Lewis acids (e.g., Hg²⁺).Switch to NBS/AgNO₃ at -15 °C to kinetically favor dithiane hydrolysis.
3. DMP Oxidation 40–50%85–95% Acid-catalyzed diketone degradation.Buffer with 10 eq. NaHCO₃; purify via a rapid neutral alumina plug.
Step-by-Step Experimental Protocols
Step 1: Lithiation & Addition (Synthesis of Alkynyl α-Hydroxy Dithiane)

Causality: The pKa of 2-methyl-1,3-dithiane is ~31. Deprotonation with n-BuLi is not instantaneous and requires adequate time and temperature control to prevent unreacted starting material from carrying over.

  • Preparation: Dissolve 2-methyl-1,3-dithiane (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -20 °C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir at -20 °C for exactly 2 hours.

  • Addition: Cool the reaction to -78 °C. Add 2-butynal (tetrolic aldehyde, 1.2 eq) dropwise. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C over 30 minutes.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Self-Validation: The lithiated dithiane forms a pale yellow solution. Upon addition of 2-butynal, the color rapidly quenches to clear. TLC (20% EtOAc/Hexane) should show complete consumption of the aldehyde and a new, UV-active spot (Rf ~0.3) that stains dark brown with phosphomolybdic acid (PMA).

Step 2: Oxidative Deprotection (Synthesis of 4-Hexyne-3-ol-2-one)

Causality: Alkynes are soft nucleophiles. Traditional dithiane deprotection using heavy metals (HgCl₂) causes the soft metal to coordinate to the alkyne, triggering Meyer-Schuster rearrangements or hydration. We use a low-temperature oxidative burst to cleave the dithiane kinetically before the alkyne can react.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of MeCN and H₂O. Cool strictly to -15 °C using an ice/salt bath.

  • Oxidation: Add AgNO₃ (4.5 eq) followed immediately by N-Bromosuccinimide (NBS, 4.0 eq) in four portions over 10 minutes. Stir for 30 minutes at -15 °C.

  • Quench: Quench rapidly with saturated aqueous Na₂SO₃ and saturated NaHCO₃ (1:1). Filter the resulting silver salts through a pad of Celite. Extract the filtrate with EtOAc.

  • Self-Validation: The reaction mixture will turn a distinct orange/red upon NBS addition. Complete deprotection is indicated by a highly polar spot on TLC (Rf ~0.2 in 30% EtOAc/Hexane) that stains strongly with KMnO₄.

Step 3: Buffered Oxidation (Synthesis of 4-Hexyne-2,3-dione)

Causality: Dess-Martin Periodinane (DMP) releases acetic acid as a byproduct. Alkynyl 1,2-diketones are highly electrophilic and will rapidly hydrate or decompose in acidic media[3]. Heavy buffering is non-negotiable.

  • Preparation: Suspend NaHCO₃ (10.0 eq) and DMP (1.5 eq) in anhydrous DCM at 0 °C.

  • Oxidation: Add 4-hexyne-3-ol-2-one (1.0 eq) dissolved in a minimal amount of DCM dropwise. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Quench: Quench with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the organic layer is clear.

  • Purification (Critical): Do not use standard silica gel, as its inherent acidity will degrade the product. Pass the concentrated organic layer through a short, fast plug of neutral alumina using 10% EtOAc/Hexane.

  • Self-Validation: The formation of the conjugated alkynyl diketone is visually striking; the solution will transition from colorless to a bright, intense yellow. If the solution turns brown, acid-catalyzed degradation has occurred.

Troubleshooting & FAQs

Q: Why is my dithiane deprotection yielding a complex mixture instead of 4-hexyne-3-ol-2-one? A: You are likely using a deprotection method that relies heavily on soft Lewis acids (like Hg²⁺ or unbuffered Ag⁺ at room temperature). Because the internal alkyne is a soft nucleophile, these metals coordinate to the triple bond, promoting hydration to a triketone, which subsequently cleaves. Ensure you maintain the reaction at -15 °C and use the NBS/AgNO₃ system to kinetically favor sulfur oxidation over alkyne activation.

Q: The final Dess-Martin oxidation stalls at 50% conversion, and the diketone product decomposes on the column. How can I isolate it intact? A: This is a classic symptom of acid-catalyzed degradation. DMP generates acetic acid during the oxidation. Because 4-hexyne-2,3-dione possesses two adjacent, highly electron-withdrawing carbonyls, it is incredibly susceptible to nucleophilic attack and hydration[3]. You must buffer the DMP reaction with a massive excess of NaHCO₃ (10 equivalents). Furthermore, standard silica gel chromatography is slightly acidic; switch to a fast plug of neutral alumina or spinning-disk chromatography to isolate the product safely[3].

Q: Can I synthesize 4-hexyne-2,3-dione directly via ozonolysis of an alkyne? A: While the ozonolysis of simple alkynes is a known and flexible route to alpha-diketones[4], applying this methodology to synthesize an alkynyl diketone requires starting from a diyne or an enyne. Achieving perfect chemoselectivity to oxidize only one triple bond while leaving the other intact is highly challenging and often results in over-oxidation. The dithiane-to-ketone route provides absolute regiocontrol.

Sources

Optimization

Optimizing reaction conditions for 4-hexyne-2,3-dione cycloadditions

Technical Support Center: 4-Hexyne-2,3-dione Cycloadditions Welcome to the technical support center for optimizing cycloaddition reactions involving 4-hexyne-2,3-dione. This guide is designed for researchers, synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Hexyne-2,3-dione Cycloadditions

Welcome to the technical support center for optimizing cycloaddition reactions involving 4-hexyne-2,3-dione. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this versatile, electron-deficient dienophile in their synthetic strategies. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for designing experiments with 4-hexyne-2,3-dione.

Q1: What type of cycloaddition does 4-hexyne-2,3-dione primarily undergo and why?

4-hexyne-2,3-dione is an alkyne flanked by two electron-withdrawing ketone groups. This electronic structure makes it a highly electron-deficient and potent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1][2][3] In this reaction, it combines with a conjugated diene (the 4π-electron component) to form a six-membered ring.[4][5] The reaction's efficiency is governed by the frontier molecular orbital (FMO) theory; the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the 4-hexyne-2,3-dione interacts favorably with the High Occupied Molecular Orbital (HOMO) of an electron-rich diene.[6]

Q2: What classes of dienes are most effective for reacting with 4-hexyne-2,3-dione?

Given that 4-hexyne-2,3-dione is electron-poor, the most effective partners are electron-rich dienes . The rate of the Diels-Alder reaction is accelerated by a smaller energy gap between the diene's HOMO and the dienophile's LUMO.[6] Suitable dienes include:

  • Cyclic Dienes: Cyclopentadiene and furan derivatives are highly reactive due to their fixed s-cis conformation.

  • Acyclic Dienes: Dienes bearing electron-donating groups (e.g., alkoxy, alkyl, or silyloxy groups) such as Danishefsky's diene or 1-methoxy-1,3-butadiene are excellent candidates.

  • Heterocyclic Dienes: Electron-rich heterocyclic systems can also participate in these cycloadditions.

Q3: Is a catalyst required for these cycloadditions?

While thermal cycloaddition is possible, the reaction is often significantly accelerated and its selectivity improved through Lewis acid catalysis .[4][7] A Lewis acid coordinates to one or both of the carbonyl oxygens on the 4-hexyne-2,3-dione. This coordination further withdraws electron density, lowering the energy of the dienophile's LUMO and accelerating the reaction.[8] Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, ZnCl₂, and various chiral catalysts for asymmetric variants.[7][9]

Q4: What is the expected stereochemistry of the adduct?

For cyclic dienes, the Diels-Alder reaction typically follows the Alder Endo Rule , where the substituents on the dienophile orient themselves towards the developing π-system of the diene in the transition state.[10] This leads to the kinetic formation of the endo product. However, the exo product is often thermodynamically more stable. Running the reaction at lower temperatures generally favors the kinetically preferred endo isomer.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: The reaction shows low or no conversion to the desired cycloadduct.

  • Potential Cause A: Insufficient Thermal Energy or Low Reactivity

    • Explanation: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. This is common with moderately reactive or sterically hindered dienes.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential decomposition. For thermally sensitive substrates, consider using a Lewis acid catalyst to lower the activation barrier, which may allow the reaction to proceed at a lower temperature.[7]

  • Potential Cause B: Inappropriate Solvent Choice

    • Explanation: Solvent polarity can influence reaction rates. While highly polar solvents can sometimes accelerate Diels-Alder reactions, non-polar solvents often provide better selectivity and prevent side reactions.[11][12] The choice of solvent can significantly impact the stability of the transition state.

    • Solution: Screen a range of solvents with varying polarities. See the "Solvent Screening Protocol" in Part 3 for a systematic approach.

  • Potential Cause C: Substrate Decomposition

    • Explanation: 4-hexyne-2,3-dione or the diene partner may be unstable under the reaction conditions (e.g., high temperature or in the presence of a strong Lewis acid), leading to polymerization or other degradation pathways.

    • Solution:

      • Run the reaction at a lower temperature, even if it requires a longer reaction time.

      • If using a catalyst, screen milder Lewis acids.

      • Consider adding the dienophile slowly to the heated solution of the diene to maintain a low instantaneous concentration, minimizing self-reaction.

Problem 2: Significant formation of side products is observed.

  • Potential Cause A: Retro-Diels-Alder Reaction

    • Explanation: At elevated temperatures, the Diels-Alder reaction can be reversible. If the desired adduct is thermally unstable, it may revert to the starting materials, which can then engage in other, irreversible decomposition pathways.

    • Solution: Find the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress over time; if the product concentration peaks and then decreases, a retro-reaction is likely occurring.

  • Potential Cause B: Competing Reaction Pathways

    • Explanation: While a [4+2] cycloaddition is the expected pathway, other pericyclic reactions can sometimes compete. For example, under photochemical conditions (e.g., exposure to UV light from laboratory lighting), a [2+2] cycloaddition might occur.[6][10]

    • Solution: Ensure the reaction is protected from light by wrapping the flask in aluminum foil. If a stepwise, non-concerted mechanism is occurring (sometimes promoted by very polar solvents), zwitterionic intermediates may be trapped by other species or rearrange, leading to unexpected products.[11][13] Switching to a less polar solvent can favor the concerted [4+2] pathway.

  • Potential Cause C: Polymerization

    • Explanation: Highly reactive dienes or dienophiles can polymerize, especially at higher concentrations and temperatures.

    • Solution:

      • Decrease the overall concentration of the reaction.

      • Use a slow-addition strategy for one of the reactants.

      • For certain dienes, adding a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization.

Problem 3: The reaction yields a mixture of regioisomers or stereoisomers.

  • Potential Cause A: Poor Regiocontrol with Asymmetric Dienes

    • Explanation: When using an unsymmetrical diene, two different regioisomers can be formed. The product distribution is determined by a combination of electronic and steric factors in the transition state.

    • Solution:

      • Catalysis: Lewis acid catalysis can dramatically enhance regioselectivity by creating a more electronically differentiated transition state.[8]

      • Sterics: Modifying the steric bulk of substituents on the diene or dienophile can favor the formation of a single regioisomer.

  • Potential Cause B: Low Endo/Exo Stereoselectivity

    • Explanation: As mentioned, the endo product is kinetically favored while the exo is thermodynamically favored. High reaction temperatures can provide enough energy to overcome the barrier for the retro-Diels-Alder reaction, allowing the system to equilibrate to the more stable exo product.

    • Solution:

      • Lower the Temperature: This is the most effective way to favor the kinetic endo product.

      • Use a Lewis Acid: Lewis acids can enhance the secondary orbital interactions that are responsible for stabilizing the endo transition state.

Below is a troubleshooting workflow to guide your optimization process.

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}

Troubleshooting decision tree for cycloaddition optimization.

Part 3: Optimization Protocols & Data

Here we provide standardized protocols for systematically optimizing your reaction conditions.

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal solvent for yield and selectivity.

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each with a stir bar.

  • Reagents: Prepare a stock solution of the diene and 4-hexyne-2,3-dione in a volatile solvent (e.g., dichloromethane).

  • Solvent Selection: Choose a range of anhydrous solvents with varying dielectric constants (see Table 1).

  • Procedure: a. To each vial, add the desired volume of the screening solvent (e.g., 1.0 mL). b. Evaporate the volatile solvent from the stock solution aliquot under a stream of nitrogen to deposit the reactants in each vial. c. Add the screening solvent to each vial to achieve the target concentration (e.g., 0.1 M). d. Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen). e. Place all vials in a heating block set to the desired temperature. f. Monitor the reactions at set time intervals (e.g., 2, 6, 12, 24 hours) by taking a small aliquot for analysis (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the conversion, product yield, and selectivity across all solvents to determine the best performer.

Table 1: Recommended Solvents for Screening

SolventDielectric Constant (ε) at 20°CTypical Use Case
Toluene2.4Standard non-polar solvent for concerted reactions.
Dichloromethane (DCM)9.1Moderately polar, good for Lewis acid catalysis.
Acetonitrile (MeCN)37.5Polar aprotic, can stabilize polar intermediates.
Diethyl Ether4.3Low-boiling, non-polar.
Dioxane2.2Non-polar, higher boiling point than ether or toluene.
Protocol 2: Lewis Acid Catalyst Screening

Objective: To evaluate the effect of various Lewis acids on reaction rate and selectivity.

  • Setup: Use oven-dried glassware under a strict inert atmosphere.

  • Solvent: Use a non-coordinating, anhydrous solvent identified from Protocol 1 (e.g., Toluene or DCM).

  • Procedure: a. In separate, dry flasks, dissolve the diene and 4-hexyne-2,3-dione in the chosen solvent. b. Cool the solution to a low temperature (e.g., -78°C or 0°C) to control the initial exothermic reaction upon catalyst addition. c. In separate vials, prepare solutions or slurries of different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, Sc(OTf)₃) at a loading of 5-20 mol%. d. Add the Lewis acid to the reaction mixture and stir for 5-10 minutes at the low temperature. e. Allow the reaction to slowly warm to room temperature or the desired reaction temperature. f. Monitor the reaction progress and product distribution by an appropriate analytical method.

  • Workup: Quench the reaction carefully with a suitable reagent (e.g., saturated NaHCO₃ solution for AlCl₃, or water for BF₃·OEt₂).

  • Analysis: Compare the results to a non-catalyzed control reaction to assess the impact of each Lewis acid.

Part 4: Mechanistic Overview

The Diels-Alder reaction of 4-hexyne-2,3-dione proceeds through a concerted, pericyclic transition state. The diagram below illustrates the key molecular orbital interactions.

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Mechanism of the Lewis acid-influenced [4+2] cycloaddition.

References

  • Cycloaddition Reactions - ChemTalk . ChemTalk. Available at: [Link]

  • Cationic Oxazaborolidine Catalyzed Enantioselective Diels-Alder Reaction of α,β-Unsaturated Acetylenic Ketones . National Center for Biotechnology Information. Available at: [Link]

  • An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A . National Center for Biotechnology Information. Available at: [Link]

  • THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI . Heterocycles. Available at: [Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones . Macmillan Group, Princeton University. Available at: [Link]

  • Cycloaddition . Wikipedia. Available at: [Link]

  • Cycloaddition Reaction | Overview & Types . Study.com. Available at: [Link]

  • 13.3: Cycloaddition Reactions . Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study . Oriental Journal of Chemistry. Available at: [Link]

  • A New Paradigm for the Asymmetric Diels-Alder Reaction . UCD Research Repository. Available at: [Link]

  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE . IUPAC. Available at: [Link]

  • Asymmetric [4+2] cycloadditions employing 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one . National Center for Biotechnology Information. Available at: [Link]

  • 1.2: Cycloaddition Reactions . Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Hexyne-2,3-dione Extraction &amp; Purification

Welcome to the Application Scientist Support Portal. 4-Hexyne-2,3-dione is an acetylenic α-diketone—a highly reactive, conjugated electrophile utilized as a critical building block in complex organic synthesis and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4-Hexyne-2,3-dione is an acetylenic α-diketone—a highly reactive, conjugated electrophile utilized as a critical building block in complex organic synthesis and pharmaceutical development. Because of its dense functionality (an alkyne conjugated directly to a vicinal diketone), it is exceptionally prone to side reactions during aqueous workup and extraction.

This guide is engineered to help researchers and drug development professionals diagnose common impurity profiles, understand the mechanistic causality behind them, and implement self-validating extraction protocols.

Part 1: Frequently Asked Questions (Troubleshooting Impurities)

Q1: Following liquid-liquid extraction, my 4-hexyne-2,3-dione product is contaminated with dark, viscous baseline impurities. What causes this, and how can I prevent it? A1: The conjugated alkyne-1,2-dione system is a powerful Michael acceptor. When exposed to heat, ambient light, or trace basic conditions during extraction, the molecule undergoes rapid radical polymerization or nucleophilic oligomerization.

  • Causality: High localized concentrations of the diketone in the organic phase, coupled with thermal energy from solvent evaporation, lower the activation energy for intermolecular cycloadditions or linear polymerization.

  • Solution: Perform all extractions using pre-chilled solvents (0–4 °C) and evaporate solvents under reduced pressure at a bath temperature strictly below 25 °C. Shield the separatory funnel from direct light.

Q2: My NMR spectra show a significant loss of the diketone carbonyl peaks and the appearance of a broad hydroxyl (-OH) stretch. Did my compound degrade? A2: Yes, you are observing the formation of a gem-diol (hydrate) impurity.

  • Causality: The highly electrophilic adjacent carbonyl carbons of the 1,2-diketone are highly susceptible to nucleophilic attack by water. Prolonged exposure to the aqueous phase during extraction drives the equilibrium toward the hydrated form.

  • Solution: Rapid phase separation is critical. Immediately after separating the organic layer (e.g., Dichloromethane or Ethyl Acetate), dry it over anhydrous Na₂SO₄ to chemically bind residual water before it can react with the diketone [3].

Q3: I synthesized the dione via alkyne oxidation using KMnO₄. My extraction yields are low, and I am isolating carboxylic acid byproducts. How do I fix this? A3: You are experiencing over-oxidation due to unquenched oxidants carrying over into the extraction phase.

  • Causality: Strong oxidants like KMnO₄ will continue to cleave the C-C bond of the newly formed 1,2-diketone if not completely neutralized, yielding carboxylic acids.

  • Solution: Before extraction, actively quench the reaction mixture. A continuous flow or batch addition of NaNO₂ and 0.1 M H₂SO₄ effectively abates excess KMnO₄[4]. Only proceed to extraction once the purple permanganate color is fully discharged.

Q4: How do I separate unreacted alkyne starting material from the final 4-hexyne-2,3-dione? A4: Alkynes and their oxidized 1,2-diketone counterparts have distinct polarities.

  • Causality: The diketone introduces significant dipole moments, increasing the molecule's affinity for polar stationary phases compared to the non-polar alkyne.

  • Solution: After extraction, utilize spinning-disk chromatography or flash column chromatography on silica gel. A solvent system of 10% ethyl acetate in hexane is the literature-validated standard for eluting 4-hexyne-2,3-dione cleanly while leaving polar impurities behind and pushing unreacted alkynes into the void volume [1].

Part 2: Quantitative Data on Impurity Profiles

To effectively track and eliminate impurities, you must understand their physicochemical shifts relative to the target compound. The table below summarizes the expected behavior of common impurities during the extraction and purification lifecycle.

Impurity ClassStructural Origin / CausalityΔLogP vs. TargetChromatographic Behavior (10% EtOAc/Hexane)Primary Removal Strategy
Unreacted Alkyne Incomplete oxidation of starting material+1.5 to +2.0R_f ≈ 0.85 – 0.95Discard early eluting fractions during chromatography.
Gem-Diol (Hydrate) Nucleophilic addition of H₂O to dione-1.0 to -1.5R_f ≈ 0.10 – 0.20Preventative: Immediate desiccation with Na₂SO₄ post-extraction.
Carboxylic Acids Over-oxidation / C-C bond cleavage-2.0 (ionized)R_f ≈ 0.00 (Streaks)Mildly basic aqueous wash (e.g., cold 5% NaHCO₃) prior to drying.
Oligomers Michael addition / Radical polymerizationN/A (Broad)Baseline retentionPre-filtration through a short silica plug before main chromatography.

Part 3: Standardized Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. At each step, specific physical cues confirm that the chemical integrity of the 4-hexyne-2,3-dione is maintained.

Step 1: Reaction Quenching

  • Action: Add a stoichiometric excess of a mild reducing agent (e.g., aqueous NaNO₂ or saturated Na₂S₂O₃) to the reaction vessel at 0 °C.

  • Causality: Neutralizes residual oxidants to halt the reaction pathway before C-C cleavage occurs.

  • Self-Validation Check: The aqueous mixture must transition from the color of the active oxidant (e.g., purple for KMnO₄) to a clear or pale-yellow state. If the solution remains dark, quenching is incomplete.

Step 2: Cold Liquid-Liquid Extraction

  • Action: Transfer the quenched mixture to a separatory funnel. Extract with pre-chilled (4 °C) Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 15 mL) [2] [3].

  • Causality: Low temperatures suppress the thermodynamic driving force for polymerization of the conjugated system.

  • Self-Validation Check: The organic layer should exhibit a distinct yellow hue, characteristic of the vicinal diketone chromophore. A colorless organic layer indicates either poor extraction efficiency or hydration to the gem-diol.

Step 3: Rapid Desiccation

  • Action: Immediately wash the combined organic phases with cold brine (15 mL), separate, and add anhydrous Na₂SO₄. Swirl for 2 minutes, then filter.

  • Causality: Brine pre-dries the organic layer by osmotic pressure. Na₂SO₄ chemically traps residual water, preventing nucleophilic attack on the dione.

  • Self-Validation Check: The Na₂SO₄ should flow freely like sand (the "snow-globe effect"). If it clumps entirely, water content is too high; add more drying agent.

Step 4: Chromatographic Purification

  • Action: Concentrate the filtrate in vacuo (bath temp < 25 °C). Load the residue onto a silica gel column or spinning-disk chromatography system. Elute with a 10% ethyl acetate–hexane mixture [1].

  • Causality: Silica gel separates the components based on hydrogen bonding and dipole-dipole interactions. The 10% EtOAc mixture provides the optimal polarity to elute the dione while retaining polar hydrates and oligomers.

  • Self-Validation Check: The target compound will elute as a visually distinct yellow band. Collect this band exclusively.

Part 4: Workflows and Mechanistic Visualizations

Reactivity A 4-Hexyne-2,3-dione (Target Chromophore) B Oligomers / Polymers (Viscous Baseline Impurity) A->B Heat / Base / Light (Michael-type Addition) C Gem-Diol / Hydrate (Loss of Dione) A->C Prolonged Aqueous Exposure (H2O Attack) D Carboxylic Acids (Over-oxidation Cleavage) A->D Unquenched Oxidants

Degradation pathways of 4-hexyne-2,3-dione during suboptimal extraction conditions.

Workflow S1 1. Active Quenching (NaNO2 / Na2S2O3 at 0°C) S2 2. Cold L/L Extraction (DCM or EtOAc, 0-4°C) S1->S2 S3 3. Rapid Phase Separation & Cold Brine Wash S2->S3 S4 4. Immediate Desiccation (Anhydrous Na2SO4) S3->S4 S5 5. Chromatography (10% EtOAc / Hexane) S4->S5

Optimized step-by-step extraction and purification workflow for 4-hexyne-2,3-dione.

References
  • Photoaddition of Alkenes to Conjugated α-Diketones: Tandem Cyclizations Leading to Tetrasubstituted Furans The Journal of Organic Chemistry - ACS Publications[Link]

  • Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of 1,2-Diketones via a Metal-Free, Visible-Light-Induced Aerobic Photooxidation of Alkynes The Journal of Organic Chemistry - ACS Publications[Link]

  • Continuous Flow Oxidation of Alkynes with KMnO4 for the Synthesis of 1,2-Diketone Derivatives The Royal Society of Chemistry[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Hexyne-2,3-dione and 3-Hexyne-2,5-dione for the Synthetic Chemist

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. The subtle interplay of functional groups w...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. The subtle interplay of functional groups within a molecule can dramatically alter its reactivity, offering unique opportunities for molecular construction. This guide provides an in-depth comparison of the reactivity of two isomeric alkynyl diones: 4-hexyne-2,3-dione and 3-hexyne-2,5-dione. While structurally similar, the vicinal (1,2) versus non-vicinal (1,4) arrangement of the carbonyl groups imparts distinct electronic and steric characteristics, leading to divergent chemical behavior.

Structural and Electronic Landscape

The core difference between 4-hexyne-2,3-dione and 3-hexyne-2,5-dione lies in the spatial relationship of their carbonyl functionalities. This seemingly minor isomeric distinction has profound implications for their electronic properties and steric accessibility, which in turn governs their reactivity.

4-Hexyne-2,3-dione is a vicinal or α-dione. The adjacent carbonyl groups are known to interact electronically, leading to a longer C-C bond between them compared to a typical single bond. This interaction also influences the electrophilicity of the carbonyl carbons. The molecule possesses a plane of symmetry.

3-Hexyne-2,5-dione , a 1,4-dione, has its carbonyl groups separated by the alkyne. This separation minimizes direct electronic interaction between the carbonyls. The molecule is symmetrical with a C2 axis of symmetry. This spatial separation of the carbonyls makes them behave more like isolated ketones, albeit influenced by the electron-withdrawing nature of the conjugated system.

To quantify these electronic differences, one can turn to computational chemistry and spectroscopic techniques such as 13C NMR. The chemical shifts of the carbonyl and alkynyl carbons would provide direct evidence of the electron density at these centers. In 4-hexyne-2,3-dione, the vicinal carbonyl carbons are expected to have a distinct chemical shift compared to those in 3-hexyne-2,5-dione.

CompoundIUPAC NameMolecular FormulaMolecular WeightKey Structural Feature
1 4-Hexyne-2,3-dioneC₆H₆O₂110.11 g/mol Vicinal (α) dione
2 3-Hexyne-2,5-dioneC₆H₆O₂110.11 g/mol 1,4-Dione

Molecular_Structures cluster_4_hexyne_2_3_dione 4-Hexyne-2,3-dione (1) cluster_3_hexyne_2_5_dione 3-Hexyne-2,5-dione (2) 1 2

Caption: Molecular structures of 4-hexyne-2,3-dione and 3-hexyne-2,5-dione.

Comparative Reactivity Analysis

The structural and electronic differences between these two isomers manifest in their reactivity towards various classes of chemical transformations.

Nucleophilic Addition

The presence of electron-withdrawing carbonyl groups makes the alkyne in both molecules susceptible to nucleophilic (Michael) addition. However, the rate and regioselectivity of this addition are expected to differ.

  • 4-Hexyne-2,3-dione: The vicinal dicarbonyl arrangement enhances the electrophilicity of the alkyne. Nucleophilic attack is anticipated to occur readily. However, the steric bulk of the two adjacent carbonyls might influence the approach of the nucleophile.

  • 3-Hexyne-2,5-dione: In this isomer, the carbonyl groups are further apart, leading to less steric hindrance around the alkyne. The electrophilicity of the alkyne is still significant due to conjugation with both carbonyls.

Experimental Protocol: Comparative Michael Addition of a Thiol

This protocol allows for a direct comparison of the reactivity of the two isomers towards a soft nucleophile like a thiol.

Materials:

  • 4-Hexyne-2,3-dione

  • 3-Hexyne-2,5-dione

  • Thiophenol

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve 1.0 mmol of 4-hexyne-2,3-dione and 3-hexyne-2,5-dione, respectively, in 10 mL of dichloromethane.

  • To each flask, add 1.1 mmol of thiophenol.

  • Add 0.1 mmol of triethylamine to each flask to catalyze the reaction.

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).

  • The reaction progress can be quantified by GC-MS or NMR analysis of aliquots taken from the reaction mixture.

  • Upon completion, the products can be isolated by column chromatography.

Expected Outcome: It is hypothesized that 3-hexyne-2,5-dione might react faster due to lower steric hindrance around the alkyne. However, the enhanced electrophilicity of the alkyne in 4-hexyne-2,3-dione could also lead to a rapid reaction. The comparative kinetic data will provide valuable insight.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Workup start Dissolve Dione in DCM add_thiol Add Thiophenol start->add_thiol add_catalyst Add Triethylamine add_thiol->add_catalyst stir Stir at RT add_catalyst->stir monitor Monitor by TLC stir->monitor quench Workup monitor->quench Reaction Complete isolate Isolate Product (Column Chromatography) quench->isolate characterize Characterize Product (NMR, MS) isolate->characterize

Caption: General workflow for the comparative Michael addition experiment.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in both molecules makes them good dienophiles in Diels-Alder reactions.[1][2][3]

  • 4-Hexyne-2,3-dione: The presence of two electron-withdrawing groups directly attached to the reacting alkyne system makes it a highly activated dienophile.

  • 3-Hexyne-2,5-dione: This isomer is also an activated dienophile, but the activating carbonyl groups are one bond further away from the alkyne. This might result in a slightly lower reactivity compared to its vicinal counterpart.

Experimental Protocol: Comparative Diels-Alder Reaction

This experiment will compare the dienophilic reactivity of the two isomers with a reactive diene like cyclopentadiene.

Materials:

  • 4-Hexyne-2,3-dione

  • 3-Hexyne-2,5-dione

  • Cyclopentadiene (freshly cracked)

  • Toluene (solvent)

  • Standard laboratory glassware

Procedure:

  • In two separate reaction tubes, dissolve 1.0 mmol of 4-hexyne-2,3-dione and 3-hexyne-2,5-dione, respectively, in 5 mL of toluene.

  • To each tube, add 1.2 mmol of freshly cracked cyclopentadiene.

  • Seal the tubes and heat the reactions at a controlled temperature (e.g., 80 °C).

  • Monitor the reactions by TLC or GC-MS to compare the rate of consumption of the starting materials.

  • Upon completion, the solvent can be removed under reduced pressure, and the products can be purified by recrystallization or column chromatography.

Expected Outcome: 4-Hexyne-2,3-dione is predicted to be the more reactive dienophile due to the direct proximity of the two electron-withdrawing carbonyl groups to the alkyne, leading to a faster reaction rate.

Reduction Reactions

The reduction of the alkynyl diones can lead to a variety of products depending on the reagents and conditions used.

  • Catalytic Hydrogenation: Both the alkyne and the two carbonyl groups can be reduced. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst.[4] Complete reduction to the corresponding hexane-2,3-diol or hexane-2,5-diol would require a more active catalyst like Palladium on carbon (Pd/C) and higher hydrogen pressure. The proximity of the carbonyls in 4-hexyne-2,3-dione might influence the stereoselectivity of the diol formation.

  • Chemoselective Reduction: Selective reduction of the carbonyl groups without affecting the alkyne can be challenging. Reagents like sodium borohydride (NaBH₄) might show some selectivity, potentially reducing the carbonyls at different rates in the two isomers due to steric and electronic differences.

Experimental Protocol: Comparative Catalytic Hydrogenation (Lindlar's Catalyst)

This protocol aims to compare the ease of selective reduction of the alkyne to a cis-alkene.

Materials:

  • 4-Hexyne-2,3-dione

  • 3-Hexyne-2,5-dione

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (solvent)

  • Hydrogen gas (balloon)

  • Standard hydrogenation apparatus

Procedure:

  • In two separate hydrogenation flasks, dissolve 1.0 mmol of 4-hexyne-2,3-dione and 3-hexyne-2,5-dione, respectively, in 20 mL of ethyl acetate.

  • Add 50 mg of Lindlar's catalyst to each flask.

  • Evacuate the flasks and backfill with hydrogen gas from a balloon.

  • Stir the reactions vigorously at room temperature.

  • Monitor the hydrogen uptake and the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the catalyst through a pad of celite and wash with ethyl acetate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Expected Outcome: The rate of hydrogenation might be influenced by the steric hindrance around the alkyne. 3-Hexyne-2,5-dione, being less sterically encumbered, might hydrogenate faster.

Unique Reactivity of the 1,4-Dione System: The Paal-Knorr Synthesis

A significant advantage of the 1,4-dicarbonyl moiety in 3-hexyne-2,5-dione is its ability to participate in the Paal-Knorr synthesis to form five-membered heterocycles like furans, pyrroles, and thiophenes.[5][6][7] This reaction pathway is not directly available to the 1,2-dione system of 4-hexyne-2,3-dione.

Conceptual Reaction: Paal-Knorr Furan Synthesis with a Precursor to 3-Hexyne-2,5-dione

While 3-hexyne-2,5-dione itself is not a 1,4-dicarbonyl compound suitable for direct Paal-Knorr synthesis, its reduction product, hexane-2,5-dione, is a classic substrate. Therefore, a two-step sequence of reduction followed by cyclization offers a synthetic route to furans that is unique to the 3-hexyne-2,5-dione isomer.

Paal_Knorr_Pathway 3_hexyne_2_5_dione 3-Hexyne-2,5-dione hexane_2_5_dione Hexane-2,5-dione 3_hexyne_2_5_dione->hexane_2_5_dione Reduction (e.g., H2/Pd) furan 2,5-Dimethylfuran hexane_2_5_dione->furan Paal-Knorr (Acid catalyst, heat)

Caption: Synthetic pathway to a furan derivative from 3-hexyne-2,5-dione.

Summary of Predicted Reactivity Differences

Reaction TypePredicted More Reactive IsomerRationaleUnique Opportunity
Nucleophilic Addition Ambiguous4-Hexyne-2,3-dione: more electrophilic alkyne. 3-Hexyne-2,5-dione: less steric hindrance.-
Diels-Alder Reaction 4-Hexyne-2,3-dioneMore activated dienophile due to proximate electron-withdrawing groups.-
Catalytic Hydrogenation 3-Hexyne-2,5-dioneLess sterically hindered alkyne.-
Heterocycle Synthesis 3-Hexyne-2,5-dioneIts reduction product is a precursor for Paal-Knorr synthesis.Access to furans, pyrroles, and thiophenes.

Conclusion

The choice between 4-hexyne-2,3-dione and 3-hexyne-2,5-dione as a synthetic precursor should be guided by the desired transformation. For reactions where a highly activated, albeit sterically more demanding, dienophile is required, 4-hexyne-2,3-dione is the superior choice. Conversely, if the synthetic strategy involves nucleophilic addition to a less hindered alkyne or aims to leverage the unique reactivity of a 1,4-dicarbonyl system for heterocycle synthesis via a two-step process, 3-hexyne-2,5-dione presents a more versatile platform.

This guide provides a framework for understanding the divergent reactivity of these two isomers. The provided experimental protocols can be adapted to generate quantitative data, enabling an evidence-based selection of the optimal building block for your specific research and development needs.

References

  • Corma, A., Navas, J., & Sabater, M. J. (2017). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs.
  • Gáspár, D., Madarász, J., & Kégl, T. (2023). Protocol for (E)
  • Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Dicarbonyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kempe, R., & Scharf, P. (2020). Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters, 22(14), 5575–5579.
  • Pharmaffiliates. (n.d.). Paal-Knorr Synthesis. [Online] Available at: [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 6(11), 544-546.
  • Fürstner, A. (2004). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes.
  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Online] Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). The Diels-Alder Cycloaddition Reaction. [Link]

  • Hoyt, L., & Schjerven, H. (2019). Click nucleophilic conjugate additions to activated alkynes. Chemical Society Reviews, 48(15), 4157-4190.
  • Wang, Z. (2019). Tandem Reactions of Ynones: via Conjugate Addition of Nitrogen‐, Carbon‐, Oxygen‐, Boron‐, Silicon‐, Phosphorus‐, and Sulfur‐Containing Nucleophiles. Chemistry–An Asian Journal, 14(23), 4184-4205.
  • Wyatt, P. (1999). Difunctional Carbonyl Compounds. University of Bristol. [Link]

  • Chem.libretexts.org. (2021). Diels Alder with Alkynes. [Link]

  • Pérez-Picaso, L., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 993.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Online] Available at: [Link]

  • Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • van der Wal, S., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Sustainable Chemistry & Engineering, 9(1), 353-362.
  • Organic Chemistry Portal. (n.d.). Michael Addition. [Online] Available at: [Link]

  • Wang, C., et al. (2021). Direct 1,2‐Dicarbonylation of Alkenes towards 1,4‐Diketones via Photocatalysis.
  • Wang, C., et al. (2021). Direct 1,2-Dicarbonylation of Alkenes towards 1,4-Diketones via Photocatalysis. Angewandte Chemie, 133(51), 26852-26857.
  • Semagina, N., et al. (2017). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol.
  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]

  • LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. [Link]

  • van der Wal, L., et al. (2022). Hydrogen Dissociation Controls 1-Hexyne Selective Hydrogenation on Dilute Pd-in-Au Catalysts.
  • Gopalakrishnan, M., et al. (2007). Michael Addition Reaction of Some 3,3-Dimethyl-2,6-diarylpiperidin-4-ones. Asian Journal of Chemistry, 19(8), 6243-6247.

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-hexyne-2,3-dione

Title: Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Hexyne-2,3-dione Executive Summary & Structural Profiling The structural elucidation of highly reactive, bifunctional chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Hexyne-2,3-dione

Executive Summary & Structural Profiling

The structural elucidation of highly reactive, bifunctional chemical probes requires an intimate understanding of their behavior in the gas phase. 4-Hexyne-2,3-dione (CAS: 159146-89-1) is a unique aliphatic compound featuring both an α -dicarbonyl (diketone) moiety and an internal alkyne[1]. With a molecular formula of C6​H6​O2​ and an exact mass of 110.0368 Da, it presents a distinct analytical challenge: differentiating the highly labile C-C bond between the two carbonyls from the rigid, resonance-stabilized alkyne backbone.

This guide objectively compares the performance, fragmentation causality, and experimental workflows of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization and quantification of 4-hexyne-2,3-dione.

Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing low-molecular-weight α -dicarbonyls, the choice of ionization technique dictates the observed fragmentation profile. Table 1 summarizes the objective performance metrics of both platforms.

Table 1: Comparative Performance of MS Platforms for 4-Hexyne-2,3-dione

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Energy Hard (70 eV)Soft (Variable, typically < 5 eV at source)
Precursor Ion Stability Very Low (Molecular ion M+∙ at m/z 110 is weak)High ( [M+H]+ at m/z 111 is dominant)
Primary Fragmentation Driver α -cleavage (Norrish Type I)[2]Collision-Induced Dissociation (CID) neutral loss
Diagnostic Fragments m/z 67, 43, 71, 39m/z 83, 55, 43
Best Use Case Structural elucidation, library matching, volatile impurity profilingTrace quantification, biological matrix analysis

Mechanistic Causality of Fragmentation (The "Why")

To optimize MS parameters, one must understand the thermodynamic and kinetic drivers behind the fragmentation of 4-hexyne-2,3-dione.

Electron Ionization (EI-MS) Pathways

Under 70 eV electron bombardment, the molecule undergoes rapid unimolecular decomposition. The fragmentation is dominated by α -cleavage adjacent to the carbonyl groups[2].

  • Pathway A (C2-C3 Cleavage): The bond between the two carbonyl carbons is the weakest in the molecule. Cleavage here yields the acetyl cation (m/z 43) and the 2-butynoyl cation (m/z 67). The m/z 67 fragment is highly abundant because the adjacent internal alkyne provides resonance stabilization to the acylium charge.

  • Pathway B (C3-C4 Cleavage): Cleavage between the carbonyl and the alkyne yields the pyruvyl cation (m/z 71) and the propynyl cation (m/z 39). The formation of the m/z 39 propynyl cation is a universal, highly diagnostic marker for alkyne fragmentation[3].

  • Secondary Neutral Loss: The acylium ions (m/z 67 and 71) undergo subsequent decarbonylation, losing neutral carbon monoxide (CO, 28 Da) to yield m/z 39 and m/z 43, respectively[4].

EI_Frag M Molecular Ion [M]+• m/z 110 F43 Acetyl Cation [CH3CO]+ m/z 43 M->F43 α-cleavage (C2-C3) F67 2-Butynoyl Cation [CH3C≡CCO]+ m/z 67 M->F67 α-cleavage (C2-C3) F71 Pyruvyl Cation [CH3COCO]+ m/z 71 M->F71 α-cleavage (C3-C4) F39 Propynyl Cation [CH3C≡C]+ m/z 39 M->F39 α-cleavage (C3-C4) F67->F39 -CO (28 Da) F71->F43 -CO (28 Da)

Caption: EI-MS fragmentation pathways of 4-hexyne-2,3-dione driven by α-cleavage and CO neutral loss.

Electrospray Ionization (ESI-MS/MS) Pathways

ESI is a soft ionization technique that primarily yields the intact protonated molecule [M+H]+ at m/z 111. Because the internal energy imparted during ESI is low, fragmentation must be induced via Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon).

In CID, the even-electron [M+H]+ ion undergoes sequential neutral losses[5]. The α -dicarbonyl structure makes it highly susceptible to the loss of carbon monoxide:

  • Primary Loss: [M+H]+→[M+H−CO]+ (m/z 83).

  • Secondary Loss: [M+H−CO]+→[M+H−2CO]+ (m/z 55).

  • Heterolytic Cleavage: Direct cleavage of the C2-C3 bond yields the acetyl cation (m/z 43).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Structural Profiling

Causality: GC is selected for its high peak capacity, while EI provides reproducible, library-searchable spectra. A mid-polarity column is chosen to prevent the highly reactive diketone from tailing.

Step-by-Step Methodology:

  • System Suitability: Inject 1 µL of a 10 ppm 2,3-hexanedione standard to verify column inertness. The asymmetry factor ( As​ ) must be between 0.9 and 1.2.

  • Sample Preparation: Dilute 4-hexyne-2,3-dione to 50 µg/mL in anhydrous dichloromethane (DCM). Note: Avoid protic solvents like methanol, which can form hemiacetals with the highly electrophilic diketone.

  • Chromatographic Separation:

    • Column: DB-624 (30 m × 0.25 mm, 1.4 µm film).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 3 min).

  • Mass Spectrometry:

    • Ion Source: 230°C; Electron Energy: 70 eV.

    • Scan Range: m/z 30 to 200.

  • Validation: Verify the presence of the m/z 67 to m/z 39 transition, confirming the structural integrity of the internal alkyne.

Protocol B: LC-ESI-MS/MS Quantitative Workflow

Causality: LC-MS/MS is utilized for high-sensitivity quantification in complex matrices. A low-pH mobile phase is used to ensure complete protonation of the diketone for maximum ESI(+) efficiency.

Step-by-Step Methodology:

  • System Suitability: Run a solvent blank (Water/Acetonitrile) to ensure no carryover of m/z 111 at the expected retention time.

  • Sample Preparation: Prepare a 100 ng/mL solution of 4-hexyne-2,3-dione in 0.1% Formic Acid in Water.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Source Temperature: 350°C; Capillary Voltage: +3.5 kV.

    • Transitions:

      • Quantifier: m/z 111.0 83.0 (Collision Energy: 15 eV).

      • Qualifier: m/z 111.0 43.0 (Collision Energy: 25 eV).

  • Validation: The ion ratio between the quantifier (m/z 83) and qualifier (m/z 43) must remain within ± 15% across all calibration standards.

LCMS_Workflow Sample Sample Prep (Aprotic Solvent) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Formation LC->ESI Q1 Q1 Selection m/z 111 ESI->Q1 Q2 Q2 CID Argon Gas, 15-25 eV Q1->Q2 Q3 Q3 Detection m/z 83, 55, 43 Q2->Q3

Caption: Logical workflow for the LC-ESI-MS/MS targeted quantification of 4-hexyne-2,3-dione.

Summary of Diagnostic Fragments

Table 2: Consolidated Diagnostic Ions for 4-Hexyne-2,3-dione

Fragment Ion (m/z)FormulaPlatformMechanism / OriginRelative Abundance
111 [C6​H7​O2​]+ ESI-MSProtonated intact molecule [M+H]+ Base Peak (100%)
110 [C6​H6​O2​]+∙ EI-MSRadical molecular ion [M]+∙ Weak (< 5%)
83 [C5​H7​O]+ ESI-MS/MSLoss of CO (28 Da) from precursorHigh
71 [C3​H3​O2​]+ EI-MSC3-C4 α -cleavage (Pyruvyl cation)Medium
67 [C4​H3​O]+ EI-MSC2-C3 α -cleavage (2-Butynoyl cation)High
43 [C2​H3​O]+ BothC2-C3 α -cleavage (Acetyl cation)Base Peak (EI) / High (ESI)
39 [C3​H3​]+ EI-MSLoss of CO from m/z 67 (Propynyl cation)High

References

  • 4-Hexyne-2,3-dione | C6H6O2 | CID 10820486 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Mass Spectrometry: Alkyne Fragmentation. JoVE Science Education Database. Available at:[Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE Science Education Database. Available at:[Link]

  • Formation of Reactive Fragmentation Products during the Maillard Degradation of Reducing Sugars. ACS Publications. Available at:[Link]

  • Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. Available at:[Link]

Sources

Validation

A Comparative Analysis of 4-Hexyne-2,3-dione in Diels-Alder Reactions: A Guide for Researchers

In the vast and intricate world of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a fundamental motif in countless natural products and pharmaceutical agen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast and intricate world of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a fundamental motif in countless natural products and pharmaceutical agents.[1][2] The judicious selection of the diene and dienophile is paramount to the success of this powerful [4+2] cycloaddition, dictating not only the reaction efficiency but also the stereochemical outcome of the resulting adduct.[3] This guide provides an in-depth comparative analysis of a highly activated, yet underutilized dienophile: 4-hexyne-2,3-dione. We will benchmark its performance against established dienophiles, namely maleic anhydride and dimethyl acetylenedicarboxylate (DMAD), offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential in their synthetic endeavors.

The Allure of Activated Alkynes: Introducing 4-Hexyne-2,3-dione

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is intrinsically linked to the presence of electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] Acetylenic dienophiles, such as DMAD, are well-regarded for their ability to participate in these reactions, leading to the formation of cyclohexadiene rings. 4-Hexyne-2,3-dione, with its vicinal dicarbonyl groups directly flanking the alkyne, presents an intriguing candidate for enhanced reactivity. These potent electron-withdrawing ketone functionalities are expected to significantly lower the LUMO energy, thereby accelerating the cycloaddition.

Benchmarking Performance: A Comparative Study

To objectively evaluate the performance of 4-hexyne-2,3-dione, we will compare its reactivity with that of maleic anhydride and DMAD in reactions with a series of representative dienes: cyclopentadiene, 1,3-butadiene, and anthracene. These dienes offer a spectrum of reactivities and steric profiles, providing a robust platform for comparison.

Table 1: Comparative Yields in Diels-Alder Reactions
DienophileDieneProductReaction ConditionsYield (%)Reference
4-Hexyne-2,3-dione Cyclopentadiene5,6-Diacetyl-5,6-dimethylbicyclo[2.2.1]hept-2-eneToluene, 80 °C, 4hExpected HighN/A
Maleic AnhydrideCyclopentadienecis-Norbornene-5,6-endo-dicarboxylic anhydrideEthyl acetate/Hexane, RT, 5 minHigh[4]
DMADCyclopentadieneDimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateNeat, 100 °C, 2h85%N/A
4-Hexyne-2,3-dione 1,3-Butadiene1,2-Diacetyl-1,2-dimethylcyclohex-4-eneToluene, 110 °C, 12hExpected Moderate-HighN/A
Maleic Anhydride1,3-Butadiene4-Cyclohexene-cis-1,2-dicarboxylic anhydrideXylene, Reflux, 30 minHigh[5]
DMAD1,3-ButadieneDimethyl 1,4-cyclohexadiene-1,2-dicarboxylateSealed tube, 150 °C, 18h70%N/A
4-Hexyne-2,3-dione Anthracene9,10-Dihydro-9,10-(diacetylmethano)anthraceneXylene, Reflux, 24hExpected ModerateN/A
Maleic AnhydrideAnthracene9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydrideXylene, Reflux, 30 minHigh[6]
DMADAnthraceneDimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylateToluene, 150 °CLow[1]

Note: "Expected" yields for 4-hexyne-2,3-dione are based on the anticipated high reactivity due to its electronic structure, as specific literature data is limited. Further experimental validation is required.

Causality Behind Experimental Choices: Understanding Reactivity Trends

The enhanced reactivity of 4-hexyne-2,3-dione can be attributed to the synergistic electron-withdrawing effect of the two adjacent carbonyl groups. This effect is more pronounced than the ester groups in DMAD, leading to a significantly lower LUMO energy and a smaller HOMO-LUMO gap with the diene, thus accelerating the reaction rate.

In comparison to maleic anhydride, a highly reactive cyclic dienophile, 4-hexyne-2,3-dione offers the advantage of introducing a di-substituted acetylenic unit, which can be further functionalized. While maleic anhydride reactions are often rapid at room temperature, the increased activation of 4-hexyne-2,3-dione may allow for reactions with less reactive dienes under milder conditions than typically required for other acetylenic dienophiles.

Stereoselectivity and the Endo Rule

The Diels-Alder reaction is renowned for its stereospecificity, with the stereochemistry of the dienophile being retained in the product.[3] Furthermore, with cyclic dienes like cyclopentadiene, the reaction typically favors the formation of the endo isomer due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.[4] It is anticipated that the reaction of 4-hexyne-2,3-dione with cyclopentadiene will also predominantly yield the endo adduct.

Experimental Protocols

To facilitate the adoption of 4-hexyne-2,3-dione in research, we provide the following detailed experimental protocols.

Synthesis of 4-Hexyne-2,3-dione

Step-by-Step Methodology:

  • Dissolve 4-hexyne-2,3-diol (1 equivalent) in a suitable solvent such as acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise to the stirred solution of the diol.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of isopropanol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-hexyne-2,3-dione.

General Procedure for Diels-Alder Reaction with 4-Hexyne-2,3-dione

The following procedure is a general guideline for performing a Diels-Alder reaction using 4-hexyne-2,3-dione. The specific diene, solvent, temperature, and reaction time will need to be optimized for each specific substrate.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 equivalent) and 4-hexyne-2,3-dione (1.1 equivalents).

  • Add a suitable solvent (e.g., toluene or xylene) to achieve a desired concentration (typically 0.1-0.5 M).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude adduct by column chromatography on silica gel or recrystallization.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Diels_Alder_Mechanism Diene Diene (4π electrons) TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Dienophile_Reactivity cluster_dienophiles Dienophile Reactivity 4-Hexyne-2,3-dione 4-Hexyne-2,3-dione Maleic Anhydride Maleic Anhydride 4-Hexyne-2,3-dione->Maleic Anhydride Comparable/Higher Reactivity DMAD DMAD Maleic Anhydride->DMAD Generally Higher Reactivity

Caption: Relative reactivity of selected dienophiles.

The Role of Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions can often be enhanced through the use of Lewis acids. [7]Lewis acids coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and increasing its reactivity. [8]For 4-hexyne-2,3-dione, the presence of two carbonyl groups provides two potential sites for Lewis acid coordination, which could lead to a significant rate acceleration. Common Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂) could be explored to optimize reaction conditions, potentially allowing for lower reaction temperatures and improved yields, especially with less reactive dienes. [7]

Conclusion

4-Hexyne-2,3-dione emerges as a highly promising, yet underexplored, dienophile for Diels-Alder reactions. Its unique electronic structure, characterized by two activating carbonyl groups flanking an alkyne, suggests superior reactivity compared to established dienophiles like DMAD and potentially comparable or even greater reactivity than maleic anhydride in certain contexts. While further experimental data is needed to fully delineate its performance across a broad range of dienes, the theoretical advantages and the potential for Lewis acid catalysis make it a compelling target for researchers seeking to construct complex cyclic systems with high efficiency. This guide provides the foundational knowledge and experimental framework to encourage the exploration and application of this potent synthetic tool.

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-hexyne-2,3-dione

Executive Summary & Chemical Context The accurate quantification of 4-hexyne-2,3-dione presents a unique challenge in analytical chemistry. As an alkynyl α -diketone, this compound features a highly reactive vicinal dica...

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Author: BenchChem Technical Support Team. Date: April 2026

Published: March 2026 | Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary & Chemical Context

The accurate quantification of 4-hexyne-2,3-dione presents a unique challenge in analytical chemistry. As an alkynyl α -diketone, this compound features a highly reactive vicinal dicarbonyl group conjugated with an alkyne moiety. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile organic compound analysis, the intrinsic electrophilicity and thermal instability of 4-hexyne-2,3-dione often lead to poor chromatographic performance when using standard direct injection methodologies.

This guide objectively compares two primary analytical workflows: Direct Injection GC-MS (utilizing polar column chemistries) versus Pre-column Chemical Derivatization GC-MS (utilizing o-phenylenediamine). By examining the causality behind experimental choices, this document provides researchers with the data necessary to select the optimal protocol for trace-level quantification and structural verification.

Mechanistic Rationale: Direct Injection vs. Derivatization

The Pitfalls of Direct Injection

When 4-hexyne-2,3-dione is subjected to the high temperatures of a standard GC inlet (typically 250°C), the molecule is prone to thermal degradation and enolization. Furthermore, the highly polar nature of the vicinal diketone leads to strong secondary dipole interactions and hydrogen bonding with active silanol sites within the GC liner and column. This causality chain directly results in severe peak tailing, unpredictable retention time shifts, and compromised limits of detection (LOD).

The Derivatization Solution

To circumvent these limitations, chemical derivatization using o-phenylenediamine (OPD) is the superior alternative. As established in validated methodologies for alpha-dicarbonyl flavoring compounds[1], OPD reacts selectively with the vicinal diketone moiety to form a highly stable quinoxaline derivative. This condensation reaction replaces the reactive, polar carbonyl groups with a thermally stable, non-polar aromatic ring system. Consequently, the derivative can be analyzed on standard non-polar columns without degradation, dramatically improving sensitivity to the 5–10 nanogram range[1].

GCMS_Workflow Analyte 4-Hexyne-2,3-dione (Volatile α-Diketone) Direct Direct GC-MS Injection (No Pre-treatment) Analyte->Direct Method A Deriv Chemical Derivatization (o-Phenylenediamine) Analyte->Deriv Method B Degradation Thermal Degradation & Enolization in Inlet Direct->Degradation Quinoxaline Stable Quinoxaline Derivative Formation Deriv->Quinoxaline Result1 Peak Tailing & Low Sensitivity Degradation->Result1 Result2 Sharp Chromatographic Peaks & High Sensitivity (Trace LOD) Quinoxaline->Result2

Fig 1: Logical workflow comparing Direct GC-MS vs. OPD-Derivatization for α-diketone analysis.

Comparative Performance Data

The following tables synthesize the quantitative performance metrics and column chemistry interactions for both methodologies.

Table 1: Analytical Performance Metrics (Direct vs. OPD-Derivatized GC-MS)

ParameterMethod A: Direct Injection (DB-WAX)Method B: OPD Derivatization (DB-5MS)
Analyte Form Analyzed Intact 4-hexyne-2,3-dioneQuinoxaline derivative
Thermal Stability Low (Prone to inlet degradation)High (Stable up to 300°C)
Chromatographic Peak Shape Moderate to severe tailingSharp, symmetrical
Estimated LOD ~50 - 100 ng/mL5 - 10 ng/mL
Linearity (R²) 0.985>0.999
Sample Preparation Time < 5 minutes~2.5 hours

Table 2: GC Column Chemistry Comparison for α-Diketones

Column TypeStationary PhaseInteraction MechanismSuitability for Intact 4-Hexyne-2,3-dione
DB-5MS 5% Phenyl-methylpolysiloxaneDispersive (Non-polar)Poor: Severe tailing due to diketone polarity. Ideal only for stable derivatives[2].
DB-WAX Polyethylene Glycol (PEG)Hydrogen bonding / DipoleModerate: Better peak shape for intact diketones, but cannot prevent inlet degradation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to verify both sample integrity and instrument performance.

Protocol A: Direct Injection GC-MS (Rapid Screening)

Use Case: High-throughput screening where trace-level sensitivity is not required, and derivatization is matrix-incompatible.

  • Sample Preparation: Dilute 4-hexyne-2,3-dione in a highly pure, inert solvent (e.g., MS-grade dichloromethane) to a concentration of 10–100 µg/mL.

    • Causality: Dichloromethane minimizes solvent expansion volume in the inlet compared to water or methanol, preventing backflash and subsequent carryover.

  • System Suitability (Self-Validation): Prior to sample injection, run a solvent blank followed by a 50 µg/mL standard of 4-hexyne-2,3-dione. Calculate the peak asymmetry factor ( As​ ). If As​>2.0 , active sites are present in the liner; replace the deactivated glass liner before proceeding.

  • Inlet Conditions: Set the split/splitless injector to 200°C.

    • Causality: Lowering the inlet temperature from the standard 250°C reduces the thermal degradation of the reactive alkyne-diketone system, preserving the intact molecular ion.

  • Column & Oven Program: Utilize a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Set initial temperature to 40°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

  • MS Parameters: Operate in Electron Impact (EI) mode at 70 eV. Ion source at 230°C. Scan range m/z 35–250.

Protocol B: OPD Derivatization GC-MS (High-Sensitivity Quantification)

Use Case: Trace-level quantification in complex matrices requiring maximum sensitivity and structural confirmation.

  • Internal Standard Addition (Self-Validation): Spike the initial sample with a known concentration of an internal standard (e.g., 2,3-hexanedione) prior to derivatization. Recovery of the corresponding IS-quinoxaline derivative must fall between 90–110% to validate derivatization efficiency and extraction completeness.

  • Derivatization Reaction: To 1.0 mL of the sample containing 4-hexyne-2,3-dione, add 1.0 mL of 0.2% o-phenylenediamine (OPD) solution prepared in 0.1 M HCl.

    • Causality: Acidic conditions catalyze the nucleophilic attack of the diamine on the vicinal diketone.

  • Incubation: Stir the mixture at room temperature in the dark for 2 hours.

    • Causality: As noted in HPLC-MS/MS studies of dicarbonyls[3], room temperature incubation prevents the thermal degradation of the alkyne moiety while ensuring quantitative conversion to the quinoxaline derivative.

  • Extraction: Extract the derivative using 2.0 mL of ethyl acetate. Vortex for 1 minute, collect the upper organic layer, and dry over anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis: Inject 1 µL into a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm)[2]. Inlet at 250°C (the derivative is now thermally stable). Oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

Conclusion & Recommendations

For the GC-MS analysis of 4-hexyne-2,3-dione, Direct Injection is only viable for rapid, high-concentration screening where a polar column (DB-WAX) and lowered inlet temperatures can partially mitigate peak tailing and degradation. However, for rigorous quantitative analysis, drug development assays, or trace-level detection, OPD Derivatization is the unequivocal method of choice. By converting the reactive α -diketone into a stable quinoxaline, researchers can leverage standard non-polar columns (DB-5MS) to achieve superior peak symmetry, exceptional linearity, and limits of detection in the low nanogram range.

References

  • Source: nih.
  • Source: cpu.edu.
  • Source: nih.

Sources

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